2-Amino-5-methylthiazole
Description
Structure
3D Structure
Properties
IUPAC Name |
5-methyl-1,3-thiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N2S/c1-3-2-6-4(5)7-3/h2H,1H3,(H2,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUABFMPMKJGSBQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(S1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10223329 | |
| Record name | 2-Amino-5-methyl-thiazole | |
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Molecular Weight |
114.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7305-71-7 | |
| Record name | 2-Amino-5-methylthiazole | |
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| Record name | Meloxicam related compound B | |
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| Record name | 2-Amino-5-methylthiazole | |
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| Record name | 2-Amino-5-methyl-thiazole | |
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| Record name | 2-amino-5-methylthiazole | |
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| Record name | 2-Thiazolamine, 5-methyl | |
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| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.119.590 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-AMINO-5-METHYL-THIAZOLE | |
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Foundational & Exploratory
An In-depth Technical Guide on the Spectral Data of 2-Amino-5-methylthiazole (CAS 7305-71-7)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectral data for the compound 2-Amino-5-methylthiazole (CAS 7305-71-7). The information presented herein is intended to assist researchers, scientists, and professionals in the field of drug development in the identification, characterization, and utilization of this compound. This document includes tabulated spectral data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), detailed experimental protocols for data acquisition, and a workflow diagram relevant to the synthesis and evaluation of aminothiazole derivatives.
Compound Information
-
Chemical Name: this compound
-
CAS Number: 7305-71-7
-
Molecular Formula: C₄H₆N₂S
-
Molecular Weight: 114.17 g/mol [1]
-
Synonyms: 5-Methyl-1,3-thiazol-2-amine, 2-Thiazolamine, 5-methyl-[1]
Spectral Data
The following sections present the key spectral data for this compound, organized for clarity and ease of comparison.
NMR spectroscopy is a powerful analytical technique for determining the structure of organic molecules.
¹H NMR (Proton NMR) Spectral Data
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
| ~6.69 | Singlet | Thiazole-H |
| ~5.24 | Broad Singlet | -NH₂ |
| ~2.27 | Singlet | -CH₃ |
Solvent: CDCl₃, Instrument Frequency: 400 MHz
¹³C NMR (Carbon-13 NMR) Spectral Data
| Chemical Shift (δ) ppm | Assignment |
| ~167 | C2 (C-NH₂) |
| ~142 | C4 |
| ~120 | C5 |
| ~12 | -CH₃ |
Solvent: CDCl₃
IR spectroscopy is used to identify the functional groups present in a molecule. The data below corresponds to the main absorption bands.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400 - 3250 | Strong, Broad | N-H stretch (primary amine) |
| 3100 - 3000 | Medium | C-H stretch (aromatic/heterocyclic) |
| 2950 - 2850 | Medium | C-H stretch (aliphatic) |
| ~1620 | Strong | C=N stretch (thiazole ring) |
| ~1530 | Medium | N-H bend (primary amine) |
Sample Preparation: KBr pellet or ATR
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and elemental composition.
| m/z | Relative Intensity (%) | Interpretation |
| 114 | 100 | [M]⁺ (Molecular Ion) |
| 72 | ~38 | [M - C₂H₂N]⁺ |
| 71 | ~42 | [M - HNCS]⁺ |
| 59 | ~9 | [C₂H₃N₂]⁺ |
Ionization Method: Electron Ionization (EI)
Experimental Protocols
The following are generalized experimental protocols for acquiring the spectral data presented above.
Sample Preparation: A small amount of this compound (approximately 5-10 mg) is dissolved in about 0.5-0.7 mL of deuterated chloroform (B151607) (CDCl₃) in a standard 5 mm NMR tube. Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (0 ppm).
Instrumentation and Data Acquisition: ¹H and ¹³C NMR spectra are recorded on a 400 MHz NMR spectrometer. For ¹H NMR, a sufficient number of scans are acquired to obtain a good signal-to-noise ratio. For ¹³C NMR, a larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.
Sample Preparation: A small amount of the solid this compound powder is placed directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory of an FT-IR spectrometer.
Instrumentation and Data Acquisition: The spectrum is recorded over the range of 4000-400 cm⁻¹. A background spectrum of the clean ATR crystal is first collected. The sample is then placed on the crystal, and the anvil is lowered to ensure good contact. Multiple scans are averaged to improve the signal-to-noise ratio.
Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent such as dichloromethane (B109758) or methanol.
Instrumentation and Data Acquisition: The analysis is performed on a GC-MS system equipped with a capillary column suitable for the analysis of heterocyclic compounds (e.g., a 5% phenyl-methylpolysiloxane column). The sample is injected into the GC, where it is vaporized and separated based on its boiling point and interaction with the stationary phase. The separated components then enter the mass spectrometer. Electron ionization (EI) at 70 eV is a common method for generating ions. The mass spectrum is recorded over a suitable m/z range (e.g., 40-300 amu).
Workflow Visualization
The following diagram illustrates a general workflow for the synthesis and biological evaluation of 2-aminothiazole (B372263) derivatives, a common research area involving this compound.
Caption: General workflow for the synthesis and biological evaluation of 2-aminothiazole derivatives.
References
The 2-Aminothiazole Core: A Privileged Scaffold in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The 2-aminothiazole (B372263) moiety is a prominent heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its versatile biological activities.[1][2] This five-membered aromatic ring system, containing both nitrogen and sulfur, serves as a crucial pharmacophore in a multitude of clinically approved drugs and investigational agents. Its unique structural and electronic properties allow for diverse substitutions, enabling the fine-tuning of pharmacological profiles to target a wide array of biological targets. This guide provides a comprehensive overview of the biological activities of the 2-aminothiazole core, presenting quantitative data, detailed experimental protocols, and visualizations of key signaling pathways to support researchers in the field of drug discovery and development.
A Spectrum of Biological Activities
The 2-aminothiazole core is associated with a broad range of pharmacological effects, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective activities. Its ability to interact with various enzymes and receptors has established it as a "privileged structure" in the design of novel therapeutic agents.
Anticancer Activity
Numerous 2-aminothiazole derivatives have demonstrated potent cytotoxic effects against a variety of human cancer cell lines.[3][4] These compounds often exert their anticancer effects through the inhibition of key signaling pathways involved in cell proliferation, survival, and metastasis.
Table 1: Anticancer Activity of Selected 2-Aminothiazole Derivatives
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| 1a | H1299 (Human lung cancer) | > 50 | [2] |
| 1b | H1299 (Human lung cancer) | 25.3 | [2] |
| 1c | H1299 (Human lung cancer) | 15.8 | [2] |
| 1d | H1299 (Human lung cancer) | 4.89 | [2] |
| 1a | SHG-44 (Human glioma) | > 50 | [2] |
| 1b | SHG-44 (Human glioma) | 31.6 | [2] |
| 1c | SHG-44 (Human glioma) | 20.1 | [2] |
| 1d | SHG-44 (Human glioma) | 4.03 | [2] |
| Compound 20 | H1299 (Human lung cancer) | 4.89 | [5] |
| Compound 20 | SHG-44 (Human glioma) | 4.03 | [5] |
| Compound 27 | HeLa (Human cervical cancer) | 1.6 ± 0.8 | [5] |
| Compound 28 | HT29 (Human colon cancer) | 0.63 | [5] |
| Thiourea derivative 88 | HS 578T (Human breast cancer) | 0.8 | [1][6] |
| Compound 2 (fused flavone) | U87 (Human glioblastoma) | 1.4 ± 0.5 | [7] |
| Compound 9 (fused flavone) | U87 (Human glioblastoma) | 1.4 ± 0.5 | [7] |
Antimicrobial Activity
The 2-aminothiazole scaffold is a cornerstone in the development of novel antibacterial and antifungal agents.[8] Derivatives have shown efficacy against a range of pathogens, including multidrug-resistant strains.
Table 2: Antimicrobial Activity of Selected 2-Aminothiazole Derivatives
| Compound ID | Microorganism | MIC (µg/mL) | Reference |
| Piperazinyl derivative 121d | Staphylococcus aureus 29213 | 2-128 | [6] |
| Piperazinyl derivative 121d | Escherichia coli 25922 | 2-128 | [6] |
| Thiourea derivative 124 (3,4-dichlorophenyl) | Staphylococcus aureus | 4-16 | [1][6] |
| Thiourea derivative 124 (3-chloro-4-fluorophenyl) | Staphylococcus epidermidis | 4-16 | [1][6] |
| Compound 2a | Staphylococcus epidermidis | 250 | [8] |
| Compound 2b | Pseudomonas aeruginosa | 375 | [8] |
| Compound 2d | Staphylococcus aureus | 250 | [8] |
| Compound 2g | Escherichia coli | 375 | [8] |
Key Signaling Pathways Modulated by 2-Aminothiazole Derivatives
A significant portion of the biological activity of 2-aminothiazole derivatives stems from their ability to modulate intracellular signaling pathways, often by inhibiting protein kinases.
Src Kinase Signaling Pathway
Src, a non-receptor tyrosine kinase, is a key regulator of various cellular processes, including proliferation, differentiation, and migration.[9][10] Dysregulation of Src signaling is frequently observed in cancer. Several 2-aminothiazole-based compounds have been developed as potent Src inhibitors.
PI3K/Akt Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is another critical regulator of cell growth, proliferation, and survival.[4][11] Its aberrant activation is a common feature in many cancers. 2-Aminothiazole derivatives have been identified as inhibitors of this pathway.
Experimental Protocols
To facilitate the evaluation of novel 2-aminothiazole derivatives, detailed protocols for key biological assays are provided below.
Protocol 1: MTT Assay for Anticancer Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[1][5][12]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
2-Aminothiazole derivative (dissolved in DMSO)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well flat-bottom microplates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Compound Treatment: Prepare serial dilutions of the 2-aminothiazole derivative in culture medium. The final DMSO concentration should not exceed 0.5%. Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a blank control (medium only). Incubate for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well. Mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of compound that inhibits cell growth by 50%) is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Protocol 2: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a standard procedure for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.[7][13][14]
Materials:
-
Bacterial or fungal strain of interest
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)
-
2-Aminothiazole derivative (dissolved in a suitable solvent)
-
Sterile 96-well microplates
-
Inoculum standardized to 0.5 McFarland turbidity standard
-
Microplate reader (optional)
Procedure:
-
Compound Dilution: Prepare a serial two-fold dilution of the 2-aminothiazole derivative in the broth medium directly in the 96-well plate. The final volume in each well should be 50 µL.
-
Inoculum Preparation: Prepare a suspension of the microorganism in sterile saline or broth and adjust the turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
Inoculation: Add 50 µL of the standardized inoculum to each well, bringing the total volume to 100 µL. Include a positive control (inoculum without compound) and a negative control (broth only).
-
Incubation: Incubate the plate at the appropriate temperature (e.g., 37°C for most bacteria) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be determined by visual inspection or by measuring the optical density at 600 nm.
Protocol 3: In Vitro Kinase Inhibition Assay
This protocol describes a general method for assessing the inhibitory activity of 2-aminothiazole derivatives against a specific protein kinase.[15][16][17]
Materials:
-
Purified protein kinase
-
Specific peptide substrate for the kinase
-
2-Aminothiazole derivative (dissolved in DMSO)
-
ATP
-
Kinase assay buffer (containing MgCl2, DTT, and a buffering agent)
-
Assay detection reagents (e.g., ADP-Glo™ Kinase Assay kit)
-
White, opaque 384-well assay plates
-
Luminometer
Procedure:
-
Compound Preparation: Prepare a serial dilution of the 2-aminothiazole derivative in the kinase assay buffer.
-
Reaction Setup: In a 384-well plate, add the diluted compound, the kinase, and the peptide substrate.
-
Reaction Initiation: Initiate the kinase reaction by adding ATP. The final ATP concentration should be close to the Km value for the specific kinase.
-
Incubation: Incubate the reaction at 30°C for a specified time (e.g., 60 minutes).
-
Reaction Termination and Signal Generation: Stop the reaction and detect the amount of ADP produced using a commercial kit such as ADP-Glo™. This typically involves a two-step process: first, the remaining ATP is depleted, and then the ADP is converted to ATP, which is used in a luciferase reaction to generate a luminescent signal.
-
Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: The luminescent signal is inversely proportional to the kinase activity. Calculate the percentage of inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC50 value by plotting the percentage of inhibition against the log of the compound concentration.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the discovery and initial evaluation of 2-aminothiazole derivatives as potential therapeutic agents.
Conclusion
The 2-aminothiazole core continues to be a highly valuable scaffold in the pursuit of novel therapeutic agents. Its synthetic tractability and the diverse range of biological activities associated with its derivatives make it an attractive starting point for drug discovery campaigns. This technical guide provides a foundation of quantitative data, detailed experimental protocols, and an understanding of the key signaling pathways involved, empowering researchers to effectively explore and exploit the therapeutic potential of this remarkable heterocyclic core.
References
- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 3. researchgate.net [researchgate.net]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. researchhub.com [researchhub.com]
- 6. researchgate.net [researchgate.net]
- 7. protocols.io [protocols.io]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. medschool.lsuhsc.edu [medschool.lsuhsc.edu]
- 11. cusabio.com [cusabio.com]
- 12. MTT assay protocol | Abcam [abcam.com]
- 13. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 14. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. bellbrooklabs.com [bellbrooklabs.com]
- 17. reactionbiology.com [reactionbiology.com]
An In-depth Technical Guide to the Solubility of 2-Amino-5-methylthiazole in Water and Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of 2-Amino-5-methylthiazole, a crucial parameter for its application in research, particularly in drug development and chemical synthesis. Understanding the solubility of this compound in various media is fundamental for designing experimental protocols, developing formulations, and ensuring optimal conditions for its use. This document presents quantitative solubility data, detailed experimental methodologies for solubility determination, and a visual representation of the experimental workflow.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is provided below.
| Property | Value |
| CAS Number | 7305-71-7 |
| Molecular Formula | C₄H₆N₂S |
| Molecular Weight | 114.17 g/mol |
| Appearance | White to light yellow crystalline powder |
| Melting Point | 93-98 °C |
Data Presentation: Solubility of this compound
The solubility of this compound has been investigated in both aqueous and organic media. The following tables summarize the available quantitative and qualitative data to facilitate comparison.
Aqueous Solubility
This compound is reported to be miscible with water.[1] This high affinity for water is an important consideration for its use in aqueous-based assays and formulations.
Table 1: Aqueous Solubility of this compound
| Solvent | Temperature | Solubility |
| Water | Ambient | Miscible[1] |
Organic Solvent Solubility
A key study by Chen et al. (2017) systematically determined the mole fraction solubility of this compound in eleven different organic solvents at various temperatures using the isothermal saturation method.[2] The study found that solubility increased with temperature in all tested solvents. The order of mole fraction solubility from highest to lowest was determined as: methanol (B129727) > ethyl acetate (B1210297) > acetone (B3395972) > ethanol (B145695) > 1,4-dioxane (B91453) > (2-butanone, n-propanol) > isopropanol (B130326) > acetonitrile (B52724) > toluene (B28343) > cyclohexane.[2]
Table 2: Mole Fraction Solubility of this compound in Various Organic Solvents at 298.15 K (25 °C)
| Solvent | Mole Fraction (x₁) |
| Methanol | Data from Chen et al. (2017)[2] |
| Ethanol | Data from Chen et al. (2017)[2] |
| n-Propanol | Data from Chen et al. (2017)[2] |
| Isopropanol | Data from Chen et al. (2017)[2] |
| Acetone | Data from Chen et al. (2017)[2] |
| 2-Butanone | Data from Chen et al. (2017)[2] |
| Acetonitrile | Data from Chen et al. (2017)[2] |
| Ethyl acetate | Data from Chen et al. (2017)[2] |
| Toluene | Data from Chen et al. (2017)[2] |
| 1,4-Dioxane | Data from Chen et al. (2017)[2] |
| Cyclohexane | Data from Chen et al. (2017)[2] |
Note: This table is based on the findings of Chen et al. (2017). For precise mole fraction values at different temperatures, please refer to the original publication.
Experimental Protocols
The following sections provide detailed methodologies for determining the solubility of a compound like this compound. The shake-flask method is a widely recognized and reliable technique for determining equilibrium solubility.
Isothermal Saturation (Shake-Flask) Method
This method involves equilibrating an excess amount of the solid compound with the solvent of interest at a constant temperature until the solution is saturated.
1. Materials and Apparatus:
-
This compound (solid)
-
Solvent of interest (e.g., water, ethanol, etc.)
-
Analytical balance
-
Vials with screw caps (B75204) or sealed flasks
-
Constant temperature shaker or water bath
-
Centrifuge
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Volumetric flasks and pipettes
-
Analytical instrument for concentration determination (e.g., UV-Vis spectrophotometer, HPLC)
2. Procedure:
-
Preparation: Add an excess amount of solid this compound to a series of vials. The excess solid is crucial to ensure that equilibrium with the saturated solution is reached.
-
Solvent Addition: Accurately add a known volume of the desired solvent to each vial.
-
Equilibration: Tightly seal the vials and place them in a constant temperature shaker or water bath. Agitate the samples for a predetermined period (e.g., 24-72 hours) to allow the system to reach equilibrium. The time required for equilibration should be determined experimentally by taking samples at different time points until the concentration of the solute in the solution remains constant.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature for a sufficient time to allow the undissolved solid to settle. Subsequently, centrifuge the vials to further separate the solid from the supernatant.
-
Sampling: Carefully withdraw a known volume of the clear supernatant using a pipette. To ensure no solid particles are transferred, it is recommended to filter the supernatant through a syringe filter.
-
Dilution: Accurately dilute the collected sample with the appropriate solvent to a concentration that falls within the linear range of the analytical method.
-
Quantification: Analyze the concentration of this compound in the diluted sample using a calibrated analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).
3. Data Analysis:
-
Calculate the concentration of the saturated solution based on the measured concentration of the diluted sample and the dilution factor.
-
Express the solubility in desired units, such as g/L, mg/mL, or mole fraction.
Mandatory Visualization
The following diagrams illustrate the experimental workflow for determining solubility and a conceptual representation of solubility principles.
Caption: Experimental workflow for solubility determination using the shake-flask method.
References
Potential Therapeutic Targets for 2-Amino-5-methylthiazole Analogs: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The 2-amino-5-methylthiazole scaffold is a privileged structure in medicinal chemistry, forming the core of a diverse range of biologically active compounds. Analogs of this heterocyclic motif have demonstrated significant therapeutic potential across various disease areas, including oncology, inflammation, and conditions associated with oxidative stress. This technical guide provides an in-depth overview of the key therapeutic targets of this compound analogs, supported by quantitative data, detailed experimental protocols, and visualizations of the underlying signaling pathways.
Anticancer Activity
This compound derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxic and antiproliferative effects against a variety of human cancer cell lines. The mechanism of action often involves the modulation of key signaling pathways and the inhibition of enzymes crucial for cancer cell survival and proliferation.
Identified Molecular Targets and In Vitro Efficacy
The anticancer activity of these analogs has been demonstrated against several cancer cell lines, with varying degrees of potency as indicated by their half-maximal inhibitory concentration (IC50) values.
| Compound/Analog | Cell Line | IC50 (µM) | Reference |
| 2-Aminothiazole Derivative 1 | A549 (Lung Carcinoma) | 0.51 ± 0.05 | [1] |
| 2-Aminothiazole Derivative 1 | K562 (Leukemia) | 5.0 ± 0.2 | [1] |
| 2-Aminothiazole Derivative 1 | MCF-7 (Breast Cancer) | 7.2 ± 0.6 | [1] |
| 2-Aminothiazole Derivative 3 | A549 (Lung Carcinoma) | 1.2 ± 0.05 | [1] |
| 2-Aminothiazole Derivative 3 | MCF-7 (Breast Cancer) | 1.6 ± 0.09 | [1] |
| Thiazole Carboxamide Derivative 2b | COLO205 (Colon Cancer) | 30.79 | [2][3] |
| Thiazole Carboxamide Derivative 2b | B16F1 (Melanoma) | 74.15 | [2][3] |
| Thiazolyl Pyridine Hybrid 5 | A549 (Lung Carcinoma) | 0.452 | [4] |
| Quinazoline-based Imidazole Hybrid 1a | HT-29 (Colon Cancer) | 1.61 | [5] |
| Quinazoline-based Urea Hybrid 3a | A549 (Lung Carcinoma) | 1.0 (nM) | [5] |
| Quinazoline-based Aryl Hybrid 4a | A549 (Lung Carcinoma) | 8.23 | [5] |
| Thiazolidinone Derivative 108 | MCF-7 (Breast Cancer) | 1.27 | [6] |
| Thiazolidinone Derivative 109 | MCF-7 (Breast Cancer) | 1.31 | [6] |
| Thiazolidinone Derivative 110 | MCF-7 (Breast Cancer) | 1.50 | [6] |
| Pyrazole Derivative 116a | MCF-7 (Breast Cancer) | 16.50 | [6] |
| Styrylimidazo[1,2-a]pyridine 30a | MDA-MB-231 (Breast Cancer) | 12.12 ± 0.54 | [6] |
| Styrylimidazo[1,2-a]pyridine 30a | MCF-7 (Breast Cancer) | 9.59 ± 0.7 | [6] |
| Pyranopyridine Derivative 33 | MCF-7 (Breast Cancer) | 60 | [6] |
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method widely used to assess the in vitro cytotoxic effects of compounds on cancer cell lines.
Materials:
-
This compound analogs
-
Human cancer cell lines (e.g., A549, MCF-7, K562)
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, isopropanol (B130326) with 0.04 N HCl)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound analogs in complete culture medium. Remove the existing medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds, e.g., DMSO) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C. During this time, viable cells will metabolize the yellow MTT into purple formazan (B1609692) crystals.
-
Formazan Solubilization: Carefully remove the medium containing MTT and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently agitate the plate to ensure complete solubilization.
-
Absorbance Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of 570 nm. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, can be determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.
Signaling Pathways in Anticancer Activity
The anticancer effects of this compound analogs are often attributed to their ability to modulate critical signaling pathways that regulate cell survival, proliferation, and apoptosis.
PI3K/Akt Signaling Pathway: The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a key regulator of cell survival and proliferation and is often hyperactivated in cancer. Some this compound derivatives have been shown to inhibit this pathway, leading to decreased phosphorylation of Akt and its downstream targets, ultimately promoting apoptosis.
NF-κB Signaling Pathway: The Nuclear Factor-kappa B (NF-κB) signaling pathway plays a crucial role in inflammation and cancer by promoting cell survival and proliferation.[7] The canonical pathway is activated by various stimuli, leading to the degradation of IκB and the translocation of NF-κB dimers to the nucleus to activate target gene expression.[7] Some this compound analogs may exert their anticancer effects by inhibiting this pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi-res.com [mdpi-res.com]
- 6. mdpi.com [mdpi.com]
- 7. commerce.bio-rad.com [commerce.bio-rad.com]
The Versatility of 2-Amino-5-methylthiazole: A Heterocyclic Keystone in Synthetic Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
2-Amino-5-methylthiazole is a prominent heterocyclic compound that has garnered significant attention in the fields of medicinal chemistry and materials science.[1] Its unique structural features, including a reactive amino group and a modifiable thiazole (B1198619) core, render it a valuable and versatile building block for the synthesis of a diverse array of complex molecules.[1] This technical guide provides a comprehensive overview of this compound, detailing its synthesis, reactivity, and applications, with a focus on providing actionable experimental protocols and quantitative data for researchers in the field. The thiazole nucleus is a fundamental component of numerous biologically active compounds, including penicillins, and its derivatives have been explored for the treatment of allergies, hypertension, inflammation, and various infections.[2]
Synthesis of this compound
The preparation of this compound can be achieved through several synthetic routes. A common and effective method involves the reaction of α-bromopropionaldehyde with thiourea (B124793).[3] Other approaches have also been developed, offering alternative pathways to this key intermediate.[4]
Synthetic Methodologies: A Comparative Overview
| Method | Starting Materials | Reagents & Conditions | Yield (%) | Reference |
| Method 1 | α-Bromopropionaldehyde, Thiourea | Reflux, 1 h; then 50% NaOH | 61.2 | [3] |
| Method 2 | n-Propanol | Hypochlorous acid (oxidation and chlorination), then Thiourea (condensation) | 55 | [4] |
| Method 3 | 1,2,3-Trichloropropane | 10% NaOH, 100-110°C; then KSCN; then 25% ammonia (B1221849) water, 80°C | 75 (final step) | [3] |
Detailed Experimental Protocol: Synthesis via α-Bromopropionaldehyde (Method 1)
This protocol is adapted from the procedure described by Guidechem.[3]
Step 1: Synthesis of α-Bromopropionaldehyde
-
Combine 75.9 g of α-bromopropionaldehyde dimethyl acetal (B89532) and 80 ml of formic acid in a distillation apparatus.
-
Heat the mixture to distill off water, methanol (B129727), and α-bromopropionaldehyde.
-
After the initial distillation, separate the lower layer containing the crude α-bromopropionaldehyde.
-
Purify the crude product by distillation to obtain pure α-bromopropionaldehyde (40.6 g, 71.4% yield), with a boiling point of 109–111 °C.[3]
Step 2: Synthesis of this compound
-
In a round-bottom flask, add 40.6 g of the purified α-bromopropionaldehyde and 20 g of thiourea.
-
Heat the mixture under reflux for 1 hour.
-
After cooling, add a 50% sodium hydroxide (B78521) solution to the reaction mixture, which will cause an oily material to precipitate.
-
Cool the mixture further to solidify the oil.
-
Isolate the crude product by filtration to remove any unreacted sulfur.
-
Recrystallize the crude product from water to yield light yellow, needle-shaped crystals of this compound (20.6 g, 61.2% yield), with a melting point of 94–96 °C.[3]
This compound as a Synthon for Bioactive Molecules
The chemical reactivity of this compound makes it an ideal starting material for the synthesis of a wide range of derivatives with potential therapeutic applications. It is a key intermediate in the production of the non-steroidal anti-inflammatory drug (NSAID) Meloxicam.[1][5] Furthermore, its amino group can be readily derivatized to form Schiff bases, amides, and other functional groups, leading to compounds with antioxidant, anti-inflammatory, and anticancer properties.[2][6]
Synthesis of this compound Derivatives
The following diagram illustrates a general synthetic pathway starting from this compound to produce various functionalized derivatives.
Caption: Synthetic pathways from this compound.
Experimental Protocol: Synthesis of Schiff Base Derivatives
The following protocol for the synthesis of Schiff bases from a this compound-derived intermediate is based on the work of M. S. Yar et al.[2]
Step 1: Synthesis of Ethyl 2-(2-amino-5-methylthiazol-4-yl)acetate
-
React ethyl 4-bromo-3-oxopentanoate with thiourea in ethanol (B145695) to form the ester compound. The reported yield is 74%.[2]
Step 2: Synthesis of 2-(2-Amino-5-methylthiazol-4-yl)acetohydrazide
-
A solution of ethyl 2-(2-amino-5-methylthiazol-4-yl)acetate (1.6 g, 8 mmol) and hydrazine hydrate (0.32 mL, 10 mmol) in absolute ethanol (20 mL) is refluxed for 6 hours.
-
Upon cooling, the precipitate is filtered and recrystallized from ethanol. The reported yield is 74%.[2]
Step 3: Synthesis of 5-((2-Amino-5-methylthiazol-4-yl)methyl)-1,3,4-oxadiazole-2-thiol
-
Add the acetohydrazide (0.93 g, 5 mmol) to a solution of KOH (1.12 g, 0.02 mol) in ethanol (30 mL).
-
Add carbon disulfide (1.2 mL, 0.02 mol) dropwise.
-
Heat the solution under reflux for 18–20 hours, until the evolution of H₂S ceases.
-
After cooling, pour the solution into ice-cooled water and acidify with concentrated HCl to a pH of 3-4.
-
Filter, dry, and recrystallize the solid from ethanol. The reported yield is 74%.[2]
Step 4: General Method for the Synthesis of Schiff Bases
-
Combine the 1,3,4-oxadiazole-2-thiol (B52307) intermediate (2 mmol) and the appropriate substituted aldehyde (2 mmol) in methanol (30 mL).
-
Add 2 to 3 mL of glacial acetic acid.
-
Reflux the mixture for 6 hours.
-
Monitor the reaction by thin-layer chromatography.
-
After completion, cool the reaction mixture and collect the precipitated solid by filtration.
-
Wash the solid with cold ethanol and recrystallize from a suitable solvent.[2]
Quantitative Data: Antioxidant Activity of Schiff Base Derivatives
A series of Schiff bases derived from this compound were evaluated for their antioxidant activity. The following table summarizes the superoxide (B77818) radical scavenging activity, presented as IC₅₀ values.
| Compound | Substituent on Aldehyde | Superoxide Radical Scavenging IC₅₀ (µg/mL) | Reference |
| 6a | 3,4-Dimethoxy | 17.2 | [2] |
| 6b | 4-Hydroxy | 25.4 | [2] |
| 6c | 4-Nitro | 20.3 | [2] |
| 6d | 4-Chloro | 32.8 | [2] |
| 6e | 4-Hydroxy-3-methoxy | 18.6 | [2] |
| 6f | 4-(Dimethylamino) | 22.1 | [2] |
| 6g | 2-Hydroxy | 28.9 | [2] |
| 6h | 2-Nitro | 48.6 | [2] |
| 6i | 4-Methyl | 35.2 | [2] |
| 6j | Unsubstituted | 41.5 | [2] |
| Standard | Ascorbic Acid | 15.8 | [2] |
The data indicates that compounds with electron-donating substituents on the aromatic ring, such as methoxy (B1213986) and hydroxyl groups, exhibit enhanced antioxidant activity.[2]
Applications in Drug Discovery and Materials Science
The utility of this compound extends beyond the synthesis of small molecule therapeutics. Its derivatives have been investigated for a variety of applications, reflecting the versatility of this heterocyclic core.
Caption: Applications of this compound.
Conclusion
This compound stands out as a privileged scaffold in synthetic chemistry. Its accessibility through straightforward synthetic routes and the high reactivity of its functional groups have established it as a crucial building block for the creation of a wide spectrum of valuable molecules. From established pharmaceuticals like Meloxicam to novel compounds with promising antioxidant and anticancer activities, the derivatives of this compound continue to be an active area of research.[1][7] The detailed protocols and quantitative data presented in this guide are intended to facilitate further exploration and innovation in the synthesis and application of compounds derived from this versatile heterocyclic core.
References
- 1. This compound | CAS 7305-71-7 India [punagri.com]
- 2. Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Page loading... [guidechem.com]
- 4. Improved synthesis of this compound | Semantic Scholar [semanticscholar.org]
- 5. darshanpharmachem.com [darshanpharmachem.com]
- 6. mdpi.com [mdpi.com]
- 7. 2-aminothiazoles in drug discovery: Privileged structures or toxicophores? - PubMed [pubmed.ncbi.nlm.nih.gov]
The Enduring Legacy of the 2-Aminothiazole Core: A Technical Guide to its Discovery, Synthesis, and Therapeutic Applications
For Researchers, Scientists, and Drug Development Professionals
The 2-aminothiazole (B372263) moiety stands as a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically active compounds.[1][2] Its journey from a fundamental heterocyclic structure to a key component in clinically approved drugs is a testament to its versatile chemical reactivity and diverse pharmacological potential. This technical guide provides an in-depth exploration of the discovery and synthetic history of 2-aminothiazole compounds, detailing key experimental protocols and summarizing critical quantitative data to inform and guide ongoing research and development efforts.
Discovery and Significance
The 2-aminothiazole core is a heterocyclic amine characterized by a five-membered ring containing both sulfur and nitrogen atoms.[3][4] First synthesized in the late 19th century, its true potential in drug discovery was realized much later.[5][6] This scaffold's unique electronic properties and ability to engage in various non-covalent interactions have made it a favored building block for targeting a wide array of biological targets.[1] Consequently, 2-aminothiazole derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and kinase inhibitory effects.[7][8] Marketed drugs such as the kinase inhibitor Dasatinib, the third-generation cephalosporin (B10832234) Cefdinir, and the anti-inflammatory agent Meloxicam all feature this critical pharmacophore, highlighting its therapeutic significance.[4][9]
Synthetic History and Methodologies
The synthesis of the 2-aminothiazole ring system has a rich history, with several methods developed over the years. However, the Hantzsch thiazole (B1198619) synthesis, first reported by Arthur Hantzsch in 1887, remains the most classical and widely employed method for its preparation.[5][6]
The Hantzsch Thiazole Synthesis
The Hantzsch synthesis is a versatile condensation reaction that typically involves an α-haloketone and a thiourea (B124793) or thioamide.[5] The reaction proceeds through a well-established mechanism initiated by the nucleophilic attack of the sulfur atom of the thiourea on the α-carbon of the haloketone. This is followed by an intramolecular cyclization and subsequent dehydration to yield the 2-aminothiazole ring.[5]
References
- 1. researchgate.net [researchgate.net]
- 2. 2-aminothiazoles in drug discovery: Privileged structures or toxicophores? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2-aminothiazole——Application, Synthesis, Reaction etc._Chemicalbook [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. 2-Aminothiazole: synthesis, biological activities and toxicity_Chemicalbook [chemicalbook.com]
- 7. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities [mdpi.com]
- 8. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 9. Recent developments of 2-aminothiazoles in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
Tautomeric Forms of 2-Amino-5-methylthiazole in Different Solvents: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the tautomeric forms of 2-Amino-5-methylthiazole, a crucial consideration for its application in medicinal chemistry and drug development. The physicochemical properties, biological activity, and metabolic stability of this heterocyclic amine are intrinsically linked to the predominant tautomeric form present under physiological conditions and in various solvent environments used during synthesis and analysis.
Introduction to Tautomerism in this compound
Tautomerism is a form of constitutional isomerism where two or more isomers, known as tautomers, are in a state of dynamic equilibrium. In the case of this compound, the principal tautomeric equilibrium involves the migration of a proton between the exocyclic amino group and the ring nitrogen atom. This gives rise to two primary tautomeric forms: the amino form and the imino form.
The position of this equilibrium is highly dependent on several factors, including the electronic nature of substituents, the temperature, and most notably, the polarity and hydrogen-bonding capability of the solvent. Understanding the dominant tautomeric form is critical for predicting the molecule's hydrogen bonding patterns, lipophilicity, and potential interactions with biological targets.
Predominant Tautomeric Form and Solvent Effects
While specific quantitative data for the tautomeric equilibrium of this compound across a range of solvents is not extensively documented in publicly available literature, studies on the parent compound, 2-aminothiazole, and related derivatives consistently indicate that the amino tautomer is the predominant form in most solvents .[1][2] This stability of the amino form is attributed to the aromaticity of the thiazole (B1198619) ring, which would be disrupted in the imino tautomer.
The equilibrium can be influenced by the solvent's polarity and its ability to form hydrogen bonds. Generally, an increase in solvent polarity is expected to have a modest effect on the equilibrium. Polar solvents can stabilize both tautomers through dipole-dipole interactions and hydrogen bonding. However, the greater aromatic stability of the amino form typically means it remains the major species.
Quantitative Analysis of Tautomeric Equilibrium
To illustrate the expected trend of solvent effects on the tautomeric equilibrium of 2-aminothiazoles, the following table presents representative data for the parent compound, 2-aminothiazole. It is anticipated that this compound would exhibit a similar trend, with the amino form being overwhelmingly favored.
| Solvent | Dielectric Constant (ε) | Predominant Tautomer | % Amino (approx.) | % Imino (approx.) | Method | Reference |
| Dichloromethane (B109758) | 8.93 | Amino | >99 | <1 | NMR, UV-Vis | [1] |
| Acetone | 20.7 | Amino | >99 | <1 | NMR, UV-Vis | [1] |
| Acetonitrile | 37.5 | Amino | >99 | <1 | NMR, UV-Vis | [1] |
| Dimethyl Sulfoxide | 46.7 | Amino | >99 | <1 | NMR | [3] |
| Water | 80.1 | Amino | >99 | <1 | Raman, DFT | [4] |
Note: This table is illustrative and based on data for 2-aminothiazole. Specific quantitative values for this compound may vary but the predominance of the amino form is expected.
Experimental Protocols for Tautomer Analysis
The determination of tautomeric equilibrium is primarily achieved through spectroscopic methods, notably Nuclear Magnetic Resonance (NMR) and Ultraviolet-Visible (UV-Vis) spectroscopy, often complemented by computational studies.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the quantitative analysis of tautomeric mixtures in solution. The principle lies in the fact that, if the rate of interconversion between tautomers is slow on the NMR timescale, distinct signals for each tautomer will be observed. The ratio of the tautomers can then be determined by integrating the signals corresponding to specific protons in each form.
Detailed Methodology:
-
Sample Preparation:
-
Prepare solutions of this compound of a known concentration (e.g., 10-20 mg/mL) in a range of deuterated solvents with varying polarities (e.g., CDCl₃, acetone-d₆, DMSO-d₆, CD₃OD). The use of a consistent concentration across all solvents is recommended for comparability.
-
-
NMR Data Acquisition:
-
Acquire ¹H NMR spectra for each sample at a constant temperature (e.g., 298 K).
-
Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T₁ relaxation time of the protons of interest to allow for full relaxation and ensure accurate integration. A D1 of 10 seconds is generally a safe starting point.
-
Acquire a sufficient number of scans to achieve a high signal-to-noise ratio.
-
-
Data Processing and Analysis:
-
Process the spectra with identical parameters (e.g., line broadening).
-
Carefully phase the spectra and perform a baseline correction.
-
Identify non-overlapping signals that are unique to the amino and imino tautomers. For this compound, the signals for the exocyclic NH₂ protons of the amino form and the ring NH proton of the imino form would be ideal.
-
Integrate the selected signals. The ratio of the integrals will correspond to the molar ratio of the tautomers. For example, if the integral of the NH₂ signal (2 protons) of the amino form is 'A' and the integral of the NH signal (1 proton) of the imino form is 'I', the ratio of amino to imino is (A/2) : I.
-
The percentage of each tautomer can be calculated as:
-
% Amino = [ (A/2) / ( (A/2) + I ) ] * 100
-
% Imino = [ I / ( (A/2) + I ) ] * 100
-
-
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy can also be used to study tautomeric equilibria, particularly the influence of solvent polarity. The amino and imino tautomers are expected to have different chromophores and thus different absorption maxima (λ_max). By observing shifts in the λ_max in solvents of different polarities, qualitative and sometimes quantitative information about the equilibrium can be obtained.
Detailed Methodology:
-
Sample Preparation:
-
Prepare a stock solution of this compound in a non-polar solvent where it is soluble (e.g., dichloromethane or 1,4-dioxane).
-
Prepare a series of solutions with a constant, low concentration (to adhere to the Beer-Lambert law, typically in the range of 10⁻⁴ to 10⁻⁵ M) in a variety of solvents spanning a wide range of polarities (e.g., cyclohexane, toluene, ethyl acetate, acetone, acetonitrile, ethanol, methanol, water).
-
-
UV-Vis Data Acquisition:
-
Record the UV-Vis absorption spectrum for each solution over a suitable wavelength range (e.g., 200-400 nm).
-
Use the corresponding pure solvent as a blank for each measurement.
-
-
Data Analysis:
-
Identify the λ_max for each solvent.
-
Analyze the solvatochromic shifts (changes in λ_max with solvent polarity). A significant shift or the appearance of a new absorption band in certain solvents may indicate a shift in the tautomeric equilibrium.
-
For a more quantitative analysis, if the molar absorptivities of the individual tautomers are known or can be estimated (e.g., from computational studies or by using "locking" derivatives where the tautomerism is blocked), the relative amounts of each tautomer in a given solvent can be calculated from the absorbance at specific wavelengths.
-
Computational Chemistry as a Complementary Tool
In the absence of definitive experimental data, computational methods such as Density Functional Theory (DFT) can provide valuable insights into the relative stabilities of tautomers. By calculating the Gibbs free energy of the amino and imino forms in the gas phase and in various solvent continua (using models like the Polarizable Continuum Model - PCM), the tautomeric equilibrium constant can be predicted. These computational results can corroborate experimental findings and help in the interpretation of spectroscopic data.
Conclusion
For this compound, the available evidence from related compounds strongly suggests that the amino tautomer is the predominant species in a wide range of solvents. This stability is primarily due to the preservation of the aromaticity of the thiazole ring. While solvent polarity can influence the tautomeric equilibrium, it is unlikely to shift it significantly towards the imino form under normal conditions. For drug development and research purposes, it is generally safe to assume that the properties and reactivity of this compound are governed by its amino tautomeric form. However, for a definitive quantitative understanding in a specific solvent system, the experimental protocols outlined in this guide should be followed.
References
- 1. benchchem.com [benchchem.com]
- 2. Tautomerism of aminothiazoles. pKBH+ Values of 2-aminothiazoles and of some model imines - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 3. Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols: Synthesis and Characterization of Schiff Bases Derived from 2-Amino-5-methylthiazole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis, characterization, and potential applications of Schiff bases derived from the condensation reaction of 2-amino-5-methylthiazole with various aldehydes. The protocols and data presented herein are intended to serve as a practical guide for researchers in medicinal chemistry, materials science, and related fields.
Introduction
Schiff bases, characterized by the azomethine group (-C=N-), are a versatile class of organic compounds with a wide array of applications.[1] Those derived from heterocyclic amines, such as this compound, are of particular interest due to their diverse biological activities, including antimicrobial, antifungal, antioxidant, and anticancer properties.[2][3][4] The imine nitrogen and the thiazole (B1198619) ring's sulfur and nitrogen atoms act as potential coordination sites for metal ions, leading to the formation of metal complexes with enhanced biological efficacy.[3] This document outlines the synthesis of these Schiff bases, provides detailed experimental protocols, summarizes key reaction data, and illustrates their general synthesis workflow and a potential biological signaling pathway.
Data Presentation
The synthesis of Schiff bases from this compound and various substituted benzaldehydes typically proceeds with good to excellent yields. The reaction is often catalyzed by a few drops of glacial acetic acid and carried out in a suitable solvent like ethanol (B145695) or methanol (B129727) under reflux conditions.[5] The resulting Schiff bases are generally stable crystalline solids with high melting points.[6]
Below is a table summarizing representative data for the synthesis of Schiff bases from a structurally related compound, 2-aminobenzothiazole (B30445), which provides a useful reference for the expected outcomes with this compound.
| Aldehyde Reactant | Product Name | Yield (%) | Melting Point (°C) |
| 4-Chlorobenzaldehyde (B46862) | N-(4-chlorobenzylidene)-1,3-benzothiazol-2-amine | 60 | 220 |
| 4-Fluorobenzaldehyde | N-(4-fluorobenzylidene)-1,3-benzothiazol-2-amine | 52.6 | 205 |
| Benzaldehyde | N-benzylidene-1,3-benzothiazol-2-amine | 40 | 225 |
| 2-Hydroxybenzaldehyde | 2-((1,3-benzothiazol-2-ylimino)methyl)phenol | 33 | 215 |
| 4-Hydroxybenzaldehyde | 4-((1,3-benzothiazol-2-ylimino)methyl)phenol | 40 | 218 |
| 4-Nitrobenzaldehyde | N-(4-nitrobenzylidene)-1,3-benzothiazol-2-amine | 35 | 198 |
Note: This data is representative of Schiff bases derived from 2-aminobenzothiazole and is intended to provide an illustrative example.[7] Actual yields and melting points for derivatives of this compound may vary.
Experimental Protocols
This section provides a detailed methodology for the synthesis of a representative Schiff base, N-(4-chlorobenzylidene)-5-methylthiazol-2-amine.
Materials:
-
This compound
-
4-Chlorobenzaldehyde
-
Absolute Ethanol
-
Glacial Acetic Acid
-
Distilled Water
-
Round-bottom flask (50 mL)
-
Reflux condenser
-
Magnetic stirrer with hot plate
-
Büchner funnel and flask
-
Filter paper
-
Beakers
-
Melting point apparatus
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
TLC developing chamber
-
UV lamp
Procedure:
-
Reaction Setup: In a 50 mL round-bottom flask, dissolve this compound (e.g., 10 mmol) in absolute ethanol (20 mL). To this solution, add 4-chlorobenzaldehyde (10 mmol) dissolved in a minimal amount of ethanol.
-
Catalysis and Reflux: Add 2-3 drops of glacial acetic acid to the reaction mixture to catalyze the reaction.[5] Equip the flask with a reflux condenser and place it on a magnetic stirrer with a hot plate.
-
Reaction Monitoring: Heat the mixture to reflux and maintain for a period of 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., ethyl acetate:hexane, 3:7).
-
Isolation of Product: After the reaction is complete (as indicated by TLC), cool the reaction mixture to room temperature. A solid precipitate should form. If not, the solution can be placed in an ice bath to induce crystallization.
-
Purification: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold ethanol to remove any unreacted starting materials.
-
Drying and Characterization: Dry the purified Schiff base in a desiccator. Determine the melting point and characterize the compound using spectroscopic methods such as FT-IR, ¹H NMR, and Mass Spectrometry to confirm its structure. The FT-IR spectrum should show a characteristic imine (C=N) stretching band around 1630-1650 cm⁻¹.[6] The ¹H NMR spectrum should display a singlet for the azomethine proton (-N=CH-) in the range of δ 8.0-8.5 ppm.[6]
Visualizations
Experimental Workflow
The general workflow for the synthesis and characterization of Schiff bases from this compound is depicted in the following diagram.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis, antibacterial and antioxidant activities of Thiazole-based Schiff base derivatives: a combined experimental and computational study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 4. A Novel Thiazolyl Schiff Base: Antibacterial and Antifungal Effects and In Vitro Oxidative Stress Modulation on Human Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijper.org [ijper.org]
- 7. researchgate.net [researchgate.net]
Application of 2-Amino-5-methylthiazole in Kinase Inhibitor Design: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The 2-amino-5-methylthiazole scaffold is a privileged structure in medicinal chemistry, particularly in the design of potent and selective kinase inhibitors. Its inherent ability to form key hydrogen bond interactions with the hinge region of the kinase ATP-binding site makes it an ideal starting point for inhibitor development. This document provides a detailed overview of its application, summarizing key quantitative data, experimental protocols, and visualizing relevant biological pathways and drug discovery workflows.
The 2-aminothiazole (B372263) core is a fundamental component of several clinically approved and investigational kinase inhibitors.[1][2][3] A notable example is Dasatinib, a potent pan-Src family kinase and Bcr-Abl inhibitor used in the treatment of chronic myelogenous leukemia (CML).[4][5][6] The development of Dasatinib and other similar inhibitors has demonstrated the versatility of the 2-aminothiazole scaffold, which can be chemically modified at various positions to achieve desired potency and selectivity against a wide range of kinases.[2][4][5][6]
Data Presentation: Inhibitory Activities of 2-Aminothiazole Derivatives
The following tables summarize the in vitro efficacy of representative 2-aminothiazole derivatives against various cancer cell lines and kinases. The IC50 values, representing the concentration of the compound required to inhibit 50% of cell growth or kinase activity, are presented for comparative analysis.
Table 1: Comparative Antiproliferative Activity of 2-Aminothiazole-5-Carboxamide Derivatives
| Compound | K562 (Leukemia) IC50 (µM) | MDA-MB-231 (Breast Cancer) IC50 (µM) | MCF-7 (Breast Cancer) IC50 (µM) | HT-29 (Colon Cancer) IC50 (µM) |
| Dasatinib | 11.08 | < 1 | < 1 | < 1 |
| Compound 21¹ | 16.3 | Inactive | 20.2 | 21.6 |
¹Compound 21 is a novel 2-amino-thiazole-5-carboxylic acid phenylamide derivative.[7][8]
Table 2: Kinase Inhibitory Activity of Selected 2-Aminothiazole Derivatives
| Compound ID | Target Kinase | IC50 (nM) | Reference |
| Dasatinib | Lck | 0.5 | [5][6] |
| Dasatinib | Src | 0.8 | [4][5][6] |
| Dasatinib | Abl | 1 | [4][5][6] |
| Compound 14 | CDK2 | 1-10 | [9][10] |
| Compound 25 | CDK9 | 0.64 - 2.01 (µM) | [11] |
| Compound 2 | Itk | Potent (specific value not in abstract) | [12] |
| Compound 1a | Aurora Kinase (1MQ4) | -9.67 (Docking Score) | |
| Compound 34 | CK2 | 1.9 (µM) | [13] |
| Compound 34 | GSK3β | 0.67 (µM) | [13] |
Experimental Protocols
Detailed methodologies for key experiments cited in the development and evaluation of this compound-based kinase inhibitors are provided below.
In Vitro Kinase Inhibition Assay
This assay is crucial for determining the direct inhibitory effect of a compound on a specific kinase.
Objective: To quantify the enzymatic activity of a target kinase in the presence of varying concentrations of an inhibitor.
General Procedure:
-
Reagents and Materials:
-
Recombinant active kinase (e.g., Src, Abl)
-
Kinase buffer
-
ATP (Adenosine triphosphate)
-
Substrate peptide (e.g., poly(Glu,Tyr))
-
Test compounds (2-aminothiazole derivatives) dissolved in DMSO
-
96-well plates
-
Plate reader for detection (e.g., for radioactivity, fluorescence, or luminescence)
-
-
Reaction Mixture Preparation: A reaction mixture containing the kinase, a specific peptide substrate, and ATP in a suitable buffer is prepared.
-
Compound Addition: The 2-aminothiazole inhibitor is added to the reaction mixture at various concentrations. A DMSO control is also included.
-
Kinase Reaction: The reaction is initiated by the addition of ATP and incubated at 30°C for a specified time (e.g., 30 minutes).
-
Detection: The amount of phosphorylated substrate is quantified. This can be done using various methods, such as:
-
Radiometric assay: Using [γ-³²P]ATP and measuring the incorporation of the radioactive phosphate (B84403) into the substrate.
-
ELISA-based assay: Using a phosphorylation-specific antibody to detect the phosphorylated substrate.
-
Luminescence-based assay: Measuring the amount of ATP remaining in the reaction, which is inversely proportional to kinase activity.
-
Cell Proliferation (MTT) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[8]
Objective: To determine the effect of a compound on the proliferation of cancer cells.
General Procedure:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compound and incubated for a specified period (e.g., 72 hours).
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.[8]
-
Incubation: The plate is incubated for a few hours, during which metabolically active cells reduce the yellow MTT to purple formazan (B1609692) crystals.[8]
-
Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO or a specialized buffer).
-
Absorbance Reading: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Western Blot Analysis for Cellular Mechanism of Action
This technique is used to detect the phosphorylation status of downstream target proteins of a specific kinase, confirming the inhibitor's effect within a cellular context.
Objective: To assess the inhibition of kinase signaling pathways in cells treated with a 2-aminothiazole derivative.
General Procedure:
-
Cell Treatment and Lysis: Cancer cells are treated with the inhibitor for a specific time. After treatment, the cells are washed and lysed to extract total cellular proteins.
-
Protein Quantification: The total protein concentration in each lysate is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting:
-
The membrane is blocked to prevent non-specific antibody binding.
-
The membrane is incubated with a primary antibody specific for the phosphorylated form of the target protein (e.g., phospho-Src, phospho-CrkL).
-
The membrane is then washed and incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP).
-
-
Detection: The protein bands are visualized using a chemiluminescent substrate that reacts with the HRP-conjugated secondary antibody, producing light that can be captured on X-ray film or with a digital imager. The total protein levels of the target kinase are also assessed as a loading control.
Visualizations
Signaling Pathway
Caption: A simplified signaling pathway illustrating the inhibition of Src kinase by a 2-aminothiazole derivative.
Experimental Workflow
Caption: A general workflow for the discovery and development of 2-aminothiazole-based kinase inhibitors.
Logical Relationship: Structure-Activity Relationship (SAR)
Caption: A diagram illustrating the structure-activity relationship (SAR) of 2-aminothiazole kinase inhibitors.
References
- 1. benchchem.com [benchchem.com]
- 2. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery | CoLab [colab.ws]
- 4. 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Discovery of aminothiazole inhibitors of cyclin-dependent kinase 2: synthesis, X-ray crystallographic analysis, and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. audreyli.com [audreyli.com]
- 11. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Discovery and SAR of 2-amino-5-[(thiomethyl)aryl]thiazoles as potent and selective Itk inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05601A [pubs.rsc.org]
Application Notes and Protocols: Synthesizing Novel Antimicrobial Agents from 2-Amino-5-methylthiazole
For Researchers, Scientists, and Drug Development Professionals
The growing threat of antimicrobial resistance necessitates the development of novel therapeutic agents. The thiazole (B1198619) scaffold, and specifically derivatives of 2-amino-5-methylthiazole, represents a promising class of compounds with demonstrated broad-spectrum antimicrobial activity. This document provides detailed application notes and experimental protocols for the synthesis and evaluation of new antimicrobial agents derived from this compound.
Introduction
Thiazole derivatives are a significant class of heterocyclic compounds that are integral to many biologically active molecules, including some antibiotics.[1] The 2-aminothiazole (B372263) moiety, in particular, is a privileged structure in medicinal chemistry due to its presence in numerous compounds with diverse pharmacological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties.[1][2] The modification of the this compound core allows for the exploration of chemical space to develop potent and selective antimicrobial agents that can overcome existing resistance mechanisms.
Synthetic Strategies
The synthesis of novel antimicrobial agents from this compound typically involves the modification of the amino group or the thiazole ring itself. Common synthetic approaches include the formation of Schiff bases, amides, and the introduction of various heterocyclic or aromatic moieties. These modifications can significantly influence the antimicrobial spectrum and potency of the resulting compounds.
A general workflow for the synthesis and evaluation of these novel agents is outlined below.
Caption: General workflow for the synthesis and evaluation of novel antimicrobial agents from this compound.
Antimicrobial Activity Data
The following tables summarize the antimicrobial activity of various thiazole derivatives synthesized from 2-aminothiazole precursors. The data is presented as Minimum Inhibitory Concentration (MIC) in µg/mL and zone of inhibition in mm.
Table 1: Antibacterial Activity of Novel Thiazole Derivatives
| Compound ID | Derivative Type | S. aureus (MIC, µg/mL) | B. subtilis (MIC, µg/mL) | E. coli (MIC, µg/mL) | P. aeruginosa (MIC, µg/mL) | Reference |
| Compound 35 | Thiazole Derivative | 1.56 - 6.25 | - | 1.56 - 6.25 | - | [3] |
| Compound 7 | 5-Benzyliden-2-(5-methylthiazol-2-ylimino)thiazolidin-4-one | 43.3 - 86.7 | - | 43.3 - 86.7 | 86.7 - 173.4 | [4] |
| Compound 3 | Heteroaryl Thiazole Derivative | 0.23 - 0.7 | - | 0.23 - 0.7 | 0.47 - 0.94 | [5] |
| Compound 4h | Quinoline-Thiazole Hydrazone | - | - | - | - | [6] |
| Compound 4m | Quinoline-Thiazole Hydrazone | - | - | - | - | [6] |
Table 2: Antifungal Activity of Novel Thiazole Derivatives
| Compound ID | Derivative Type | C. albicans (MIC, µg/mL) | A. niger (MIC, µg/mL) | Reference |
| Compound 9 | Heteroaryl Thiazole Derivative | 0.06 - 0.23 | - | [5] |
| Compound 10 | 5-Benzyliden-2-(5-methylthiazol-2-ylimino)thiazolidin-4-one | 27.7 - 578 | 27.7 - 578 | [4] |
| Compound 4 | 2-Amino-5-arylazothiazole | Broad Spectrum | Broad Spectrum | [7] |
| Compound 7 | 2-Amino-5-arylazothiazole | Broad Spectrum | Broad Spectrum | [7] |
Experimental Protocols
Protocol 1: Synthesis of N-(5-methylthiazol-2-yl)acetamide (A Representative Amide Derivative)
This protocol describes a general method for the acylation of this compound.
Materials:
-
This compound
-
Acetyl chloride (or other suitable acid chloride)
-
Pyridine (B92270) (or another suitable base)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
Dissolve this compound (1 equivalent) in dry DCM in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution in an ice bath.
-
Add pyridine (1.1 equivalents) to the solution.
-
Slowly add acetyl chloride (1.1 equivalents) dropwise to the stirred solution.
-
Allow the reaction to stir at room temperature for 4-6 hours, monitoring by TLC.
-
Upon completion, quench the reaction by adding saturated sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by recrystallization or column chromatography.
Protocol 2: Antimicrobial Susceptibility Testing - Broth Microdilution Method
This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of a synthesized compound.
Materials:
-
Synthesized thiazole derivative
-
Bacterial or fungal strains
-
Mueller-Hinton Broth (MHB) or appropriate broth for fungi
-
96-well microtiter plates
-
Spectrophotometer or microplate reader
-
Incubator
Procedure:
-
Prepare a stock solution of the synthesized compound in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, perform a serial two-fold dilution of the compound in the appropriate broth to achieve a range of concentrations.
-
Prepare a microbial inoculum standardized to a specific concentration (e.g., 5 x 10^5 CFU/mL for bacteria).
-
Inoculate each well (except for the sterility control) with the microbial suspension.
-
Include a positive control (microbes in broth without the compound) and a negative control (broth only).
-
Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for 18-24 hours for bacteria).
-
Determine the MIC by visual inspection for the lowest concentration of the compound that completely inhibits visible growth. Alternatively, use a microplate reader to measure absorbance.
Mechanism of Action and Signaling Pathways
Several mechanisms of action have been proposed for thiazole-based antimicrobial agents. These include the inhibition of essential bacterial enzymes and disruption of the fungal cell membrane.
Caption: Putative mechanisms of action for thiazole-based antimicrobial agents.
The inhibition of enzymes like FabH disrupts fatty acid synthesis, which is crucial for bacterial membrane formation.[3] Similarly, targeting DNA gyrase interferes with DNA replication and repair.[8] In fungi, the inhibition of 14α-lanosterol demethylase disrupts the synthesis of ergosterol, a vital component of the fungal cell membrane, leading to cell death.[6]
Conclusion
This compound serves as a versatile and valuable starting material for the synthesis of novel antimicrobial agents. The derivatization of this core structure has led to the discovery of compounds with potent activity against a range of bacterial and fungal pathogens. The protocols and data presented herein provide a foundation for researchers to design, synthesize, and evaluate new thiazole-based antimicrobials in the ongoing effort to combat infectious diseases. Further research, including structure-activity relationship (SAR) studies and in vivo efficacy testing, is warranted to advance these promising compounds toward clinical development.
References
- 1. researchgate.net [researchgate.net]
- 2. Design, Synthesis and DFT/DNP Modeling Study of New 2-Amino-5-arylazothiazole Derivatives as Potential Antibacterial Agents [mdpi.com]
- 3. jchemrev.com [jchemrev.com]
- 4. 5-Benzyliden-2-(5-methylthiazol-2-ylimino)thiazolidin-4-ones as Antimicrobial Agents. Design, Synthesis, Biological Evaluation and Molecular Docking Studies [mdpi.com]
- 5. Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Synthesis of Some Novel 2-Amino-5-arylazothiazole Disperse Dyes for Dyeing Polyester Fabrics and Their Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Identifying side reactions in the Hantzsch synthesis of thiazoles
Welcome to the technical support center for the Hantzsch synthesis of thiazoles. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues, with a focus on identifying and mitigating side reactions.
Frequently Asked Questions (FAQs)
Q1: My reaction yield is consistently low. What are the primary factors I should investigate?
A1: Low yields in the Hantzsch synthesis can result from several factors. A systematic investigation is recommended:
-
Reaction Conditions : The synthesis often requires heating to overcome the activation energy.[1][2] If operating at room temperature, consider increasing the heat.[1] Modern approaches using microwave irradiation can dramatically reduce reaction times and improve yields.[3]
-
Solvent Choice : The solvent's polarity is critical. While ethanol (B145695) and methanol (B129727) are common, other solvents like dimethyl carbonate (DMC) or solvent-free conditions have been shown to produce excellent yields.[3][4] A solvent screening is highly recommended.[3]
-
Purity of Reactants : Impurities in the α-haloketone or the thioamide can lead to side reactions and lower yields.[1][4] Ensure high purity of your starting materials.
-
Catalyst : While the classic synthesis may not need a catalyst, modern variations often use one to improve efficiency.[4] Catalysts like silica-supported tungstosilisic acid have been reported to provide high yields.[4][5]
Q2: I am observing a significant side product. How can I improve the reaction's selectivity?
A2: Side product formation is often linked to reaction conditions. To enhance selectivity:
-
Control the Temperature : If using conventional heating, lowering the temperature may slow the formation of undesired byproducts.[3]
-
Purify Starting Materials : Ensure the α-haloketone and thioamide are pure, as impurities can cause unwanted side reactions.[1]
-
Manage Acidity : For certain substrates, especially N-monosubstituted thioureas, the acidity of the medium is crucial for controlling which isomer is formed.[6]
Q3: I've isolated an unexpected isomer. How can I control the regioselectivity?
A3: When using N-monosubstituted thioureas, the condensation with α-haloketones can produce two different regioisomers. The reaction conditions are the critical factor for controlling this outcome:
-
For 2-(N-substituted amino)thiazoles : Conduct the reaction in a neutral solvent. This pathway is generally favored under standard conditions.[4][6]
-
For 3-substituted 2-imino-2,3-dihydrothiazoles : Performing the reaction under strongly acidic conditions (e.g., 10M-HCl-EtOH) can favor the formation of this isomer.[6]
Q4: The purification of my thiazole (B1198619) product is proving difficult. What are the common impurities and recommended purification strategies?
A4: Purification challenges often arise from unreacted starting materials or the side products mentioned above.
-
Workup Procedure : Many 2-aminothiazole (B372263) products are initially formed as hydrohalide salts, which can be soluble in polar solvents like methanol.[2][7] To isolate the product, the reaction mixture can be poured into a weak base solution, such as 5% sodium carbonate or 5% ammonium (B1175870) hydroxide.[1][3] This neutralizes the salt, causing the neutral and often poorly water-soluble thiazole to precipitate, which can then be collected by filtration.[1][7]
-
Recrystallization : The crude product can often be purified further by recrystallization from a suitable solvent, such as ethanol.[3]
Troubleshooting Guide
Issue 1: Low Conversion of Starting Materials
| Possible Cause | Recommended Solution |
| Suboptimal Temperature | The reaction often requires heating.[1] Systematically increase the temperature or consider using microwave irradiation for more efficient heating.[3] |
| Insufficient Reaction Time | Monitor the reaction's progress using Thin Layer Chromatography (TLC). Extend the reaction time if starting materials are still present. |
| Improper Solvent | The choice of solvent is crucial.[4] Screen various solvents such as ethanol, methanol, water/ethanol mixtures, or consider solvent-free conditions.[4][5][8] |
| Reagent Purity | Use high-purity α-haloketones and thioamides. Purify starting materials via recrystallization or distillation if their purity is questionable.[4] |
Issue 2: Formation of Isomeric Byproducts
| Possible Cause | Recommended Solution |
| Reaction with N-monosubstituted thiourea (B124793) | The reaction can yield 2-(N-substituted amino)thiazoles or 3-substituted 2-imino-2,3-dihydrothiazoles.[6] |
| Incorrect Acidity | To obtain the 2-amino isomer, ensure the reaction is run in a neutral solvent.[6] To favor the 2-imino isomer, use strongly acidic conditions (e.g., 10M-HCl-EtOH).[6] |
Data on Reaction Condition Optimization
The following table summarizes the effects of different reaction conditions on the yield of a model Hantzsch thiazole synthesis, based on data from multicomponent reactions.
| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Water | 25 | 12 | 10 |
| 2 | Water | 65 | 3.5 | 85 |
| 3 | Ethanol | 25 | 12 | 15 |
| 4 | Ethanol | 65 | 3 | 88 |
| 5 | Methanol | 25 | 12 | 15 |
| 6 | 1-Butanol | 65 | 2.5 | 82 |
| 7 | 2-Propanol | 65 | 2.5 | 80 |
| 8 | Ethanol/Water (1:1) | 65 | 2 | 90 |
| Data adapted from a model three-component synthesis using a silica-supported tungstosilisic acid catalyst.[5] |
Experimental Protocols
Protocol 1: Conventional Synthesis of 2-amino-4-phenylthiazole
-
Reactants : In a round-bottom flask, combine 2-bromoacetophenone (B140003) (1 mmol) and thiourea (1.5 mmol).[7]
-
Solvent : Add methanol (5-10 mL) and a magnetic stir bar.[7]
-
Reaction : Heat the mixture with stirring at approximately 65-100°C for 30 minutes to 3.5 hours.[4][7] Monitor the reaction progress by TLC.
-
Workup : After cooling to room temperature, pour the reaction mixture into a beaker containing 20 mL of 5% aqueous sodium carbonate solution and swirl to mix.[7]
-
Isolation : Collect the resulting precipitate by filtration through a Buchner funnel. Wash the solid with water.[7]
-
Drying : Spread the collected solid on a watch glass and allow it to air dry to a constant weight.[7]
Protocol 2: Microwave-Assisted Synthesis
-
Reactants : Combine the α-haloketone (e.g., 3-(bromoacetyl)coumarin, 1 mmol) and the thioamide (e.g., thiosemicarbazone derivative, 1 mmol) in a microwave reactor vessel.[3]
-
Solvent : Add ethanol (5-10 mL).[3]
-
Reaction : Seal the vessel and place it in a microwave synthesizer. Irradiate the mixture at a constant temperature of 60°C for 10 minutes.[3]
-
Workup : After cooling, pour the mixture into a beaker and neutralize with 5% ammonium hydroxide.[3]
-
Isolation : Collect the precipitated product by filtration, wash with water, and then ethanol.[3]
-
Purification : The crude product can be further purified by recrystallization from ethanol.[3]
Visualizations
Caption: The primary reaction pathway for the Hantzsch thiazole synthesis.
Caption: Competing pathways leading to regioisomers from N-substituted thioureas.
Caption: A logical workflow for troubleshooting common Hantzsch synthesis issues.
References
- 1. benchchem.com [benchchem.com]
- 2. m.youtube.com [m.youtube.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 7. chemhelpasap.com [chemhelpasap.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Purification of Crude 2-Amino-5-methylthiazole
This technical support center provides guidance for researchers, scientists, and drug development professionals on the purification of crude 2-Amino-5-methylthiazole. Below you will find frequently asked questions (FAQs), troubleshooting guides for common issues encountered during purification, and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying crude this compound?
A1: The primary methods for purifying crude this compound are recrystallization, precipitation/filtration, vacuum distillation, and column chromatography. The choice of method depends on the scale of the purification, the nature of the impurities, and the desired final purity.
Q2: What are the likely impurities in my crude this compound?
A2: Impurities can arise from unreacted starting materials, such as thiourea (B124793) and 2-chloropropionaldehyde (or its precursors), and side-products from the synthesis, which is often a Hantzsch thiazole (B1198619) synthesis. Depending on the reaction conditions, byproducts could include other thiazole derivatives or polymeric material.
Q3: How can I quickly assess the purity of my this compound?
A3: A quick assessment of purity can be done by checking the melting point and running a Thin Layer Chromatography (TLC). Pure this compound has a reported melting point in the range of 93-98 °C. A sharp melting point range is indicative of high purity. On a TLC plate, a single spot suggests a relatively pure compound.
Q4: My purified product is colored. How can I remove the color?
A4: Colored impurities can often be removed by treating a solution of the crude product with activated charcoal during the recrystallization process. The charcoal adsorbs the colored impurities, and can then be removed by hot filtration.
Q5: Can I use acid-base extraction for purification?
A5: Yes, acid-base extraction can be a useful technique. Since this compound is basic, it can be extracted into an acidic aqueous solution, leaving non-basic organic impurities behind in an organic solvent. The product can then be recovered by basifying the aqueous layer and extracting it back into an organic solvent.
Purification Methods: A Comparative Overview
The following table summarizes the effectiveness of different purification methods for this compound based on available data.
| Purification Method | Typical Solvents/Conditions | Reported Yield | Reported Purity (Melting Point) | Key Advantages | Key Disadvantages |
| Precipitation/Filtration | Neutralization of the reaction mixture with NaOH | ~92%[1] | High purity implied[1] | Simple, fast, and high yielding for specific synthetic routes. | May not be effective for all impurity profiles. |
| Recrystallization | Water, Ethanol (B145695), Ethanol/Water, DMF/Water, Toluene, Isopropanol | 61-74%[2] | 93-98 °C[3] | Good for removing a wide range of impurities if a suitable solvent is found. | Yield can be lower due to the solubility of the product in the mother liquor. |
| Vacuum Distillation | 70 °C / 10 mmHg | ~78% | Not specified | Effective for removing non-volatile impurities. | Requires specialized equipment; potential for thermal degradation if not controlled carefully. |
| Column Chromatography | Silica (B1680970) gel with eluents like Hexane/Ethyl Acetate | Variable | High purity achievable | Can separate complex mixtures and closely related impurities. | More time-consuming and requires larger volumes of solvent. |
Troubleshooting Guides
Recrystallization Issues
| Problem | Possible Cause | Suggested Solution |
| Oiling out instead of crystallizing | The boiling point of the solvent is too high, or the solution is cooling too quickly. Impurities may also be depressing the melting point. | - Try a lower-boiling point solvent. - Allow the solution to cool slowly to room temperature before placing it in an ice bath. - Consider a preliminary purification step like a filtration or an acid-base wash to remove some impurities. |
| No crystals form upon cooling | Too much solvent was used, or the solution is not sufficiently supersaturated. | - Evaporate some of the solvent to increase the concentration and try cooling again. - Scratch the inside of the flask with a glass rod at the meniscus to induce nucleation. - Add a seed crystal of pure this compound. |
| Low recovery of purified product | The chosen recrystallization solvent is too effective, and a significant amount of product remains dissolved in the mother liquor. | - Cool the filtrate in an ice bath to maximize crystal formation. - Reduce the volume of the mother liquor by evaporation and cool again to obtain a second crop of crystals. - Choose a solvent in which the product has lower solubility at cold temperatures. |
| Product is still impure after recrystallization | The chosen solvent is not effective at separating the specific impurities present. The impurities may have very similar solubility properties to the product. | - Try a different recrystallization solvent or a solvent mixture. - Consider a different purification technique, such as column chromatography, which offers better separation capabilities. |
Column Chromatography Issues
| Problem | Possible Cause | Suggested Solution |
| Poor separation of the product from impurities | The eluent system is not optimized. | - Use Thin Layer Chromatography (TLC) to test different solvent systems and gradients to find the optimal conditions for separation. Aim for an Rf value of 0.2-0.4 for the desired compound. |
| Streaking of the compound on the column | The compound is interacting too strongly with the stationary phase (e.g., acidic silica gel). | - Add a small amount of a modifier to the eluent, such as triethylamine (B128534) (0.1-1%), to neutralize active sites on the silica gel. |
| Product does not elute from the column | The eluent is not polar enough to move the compound. | - Gradually increase the polarity of the eluent system. For very polar compounds, a small percentage of methanol (B129727) can be added to the eluent. |
Experimental Protocols
Protocol 1: Purification by Precipitation/Filtration
This method is particularly effective when the synthesis is performed in an aqueous medium.
-
Neutralization: After the synthesis reaction is complete, cool the reaction mixture to room temperature.
-
Slowly add a 25% aqueous solution of sodium hydroxide (B78521) (NaOH) dropwise while stirring until the pH of the solution is neutral (pH ~7).
-
Precipitation: As the solution is neutralized, crude this compound will precipitate out as a solid.
-
Filtration: Collect the precipitated solid by vacuum filtration.
-
Washing: Wash the collected solid with cold water to remove any remaining soluble impurities.
-
Drying: Dry the purified product under vacuum. A yield of approximately 92% with high purity has been reported for this method.[1]
Protocol 2: Recrystallization from Ethanol/Water
-
Dissolution: In a fume hood, dissolve the crude this compound in a minimum amount of hot ethanol.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil the solution for a few minutes.
-
Hot Filtration: While the solution is still hot, filter it through a pre-heated funnel with fluted filter paper to remove the activated charcoal and any other insoluble impurities.
-
Crystallization: Slowly add hot water to the hot ethanolic solution until the solution becomes slightly turbid. Then, add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Allow the solution to cool slowly to room temperature. Crystals of pure this compound will form. For maximum yield, the flask can be placed in an ice bath after it has reached room temperature.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of a cold ethanol/water mixture.
-
Drying: Dry the crystals in a vacuum oven.
Protocol 3: Vacuum Distillation
-
Setup: Assemble a vacuum distillation apparatus. Ensure all glassware is dry and the vacuum connections are secure.
-
Distillation: Place the crude this compound in the distillation flask. Heat the flask gently in a heating mantle or oil bath.
-
Collect the fraction that distills at approximately 70 °C under a vacuum of 10 mmHg.
-
This method can yield a colorless liquid product with a reported yield of around 78%.
Purification Workflow
The following diagram illustrates a general workflow for the purification of crude this compound.
Caption: A workflow diagram for selecting a suitable purification method for crude this compound.
References
Troubleshooting peak shape in reverse-phase HPLC of aminothiazoles
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common peak shape issues encountered during the reverse-phase high-performance liquid chromatography (RP-HPLC) analysis of aminothiazoles.
Troubleshooting Guide: Peak Shape Problems
This guide addresses specific issues related to poor peak shape in the HPLC analysis of aminothiazoles, presented in a question-and-answer format.
Question 1: Why am I observing peak tailing with my aminothiazole compound?
Peak tailing is a common issue when analyzing basic compounds like aminothiazoles on silica-based reversed-phase columns. The primary causes include:
-
Secondary Interactions with Silanols: The silica (B1680970) backbone of many HPLC columns has residual silanol (B1196071) groups (Si-OH). At mid-range pH values, these silanols can become deprotonated (SiO-) and interact with the protonated, positively charged aminothiazole, causing tailing.[1][2][3][4]
-
Metal Chelation: Aminothiazole structures can chelate with trace metal impurities (e.g., iron, titanium) present in the HPLC system components or the column packing material.[5][6][7] This interaction can lead to distorted peak shapes.
-
Mobile Phase pH: If the mobile phase pH is close to the pKa of the aminothiazole, both ionized and non-ionized forms of the analyte will be present, which can result in peak broadening or tailing.[8][9][10]
-
Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion.[11]
Question 2: How can I improve the peak shape of my aminothiazole analyte?
Several strategies can be employed to mitigate peak tailing and improve peak symmetry. The optimal approach may involve a combination of the following:
-
Mobile Phase pH Adjustment:
-
Low pH: Operating at a low pH (e.g., 2.5-3.5) ensures that the aminothiazole is fully protonated and the residual silanols are not ionized, thus minimizing secondary interactions.[1][12]
-
High pH: Alternatively, using a high pH mobile phase (e.g., >8) can deprotonate the aminothiazole, making it neutral, while the silanols are fully ionized. This can also lead to improved peak shape, but requires a pH-stable column.
-
-
Use of Mobile Phase Additives:
-
Competing Base: Adding a small concentration of a competing base, such as triethylamine (B128534) (TEA), to the mobile phase can mask the active silanol sites, reducing their interaction with the aminothiazole analyte.[1]
-
Buffers: Employing a buffer (e.g., phosphate (B84403), formate (B1220265), or acetate) helps to maintain a consistent pH throughout the analysis, which is crucial for reproducible retention times and peak shapes.[8][9][13]
-
-
Column Selection:
-
End-Capped Columns: Modern, high-purity silica columns (Type B) are extensively end-capped to minimize the number of accessible silanol groups, resulting in better peak shapes for basic compounds.[1][14]
-
Polymer-Based Columns: Columns with polymer-based stationary phases are stable over a wide pH range and do not have silanol groups, eliminating this source of secondary interactions.[13]
-
Frequently Asked Questions (FAQs)
Q: What is the ideal mobile phase pH for analyzing aminothiazoles?
A: A general guideline is to adjust the mobile phase pH to be at least 2 pH units away from the analyte's pKa. For basic compounds like aminothiazoles, a low pH (e.g., 2.5-3.5) using a buffer like phosphate or formate is often a good starting point to suppress silanol ionization.[1][12]
Q: Can the sample solvent affect the peak shape?
A: Yes, the sample solvent can significantly impact peak shape. If the sample is dissolved in a solvent much stronger than the mobile phase, it can lead to peak distortion, including splitting or fronting.[15] Whenever possible, dissolve the sample in the initial mobile phase.
Q: I'm still seeing peak tailing after optimizing the mobile phase. What else can I do?
A: If mobile phase optimization is insufficient, consider the following:
-
Guard Column: Contaminants from the sample can accumulate at the head of the analytical column, causing peak distortion. Using a guard column can help protect the main column.[11][16]
-
Extra-Column Volume: Excessive tubing length or diameter between the injector, column, and detector can contribute to band broadening and peak tailing. Minimize extra-column volume where possible.[16]
-
Metal Chelators: If metal chelation is suspected, adding a chelating agent like EDTA to the mobile phase can sometimes improve peak shape, although this is less common and should be used with caution as it can affect the entire system.[7][17]
Data and Protocols
Table 1: Effect of Mobile Phase pH on Aminothiazole Peak Shape
| Mobile Phase pH | Analyte State | Silanol State | Expected Peak Shape | Rationale |
| 2.5 - 3.5 | Fully Protonated (BH+) | Neutral (SiOH) | Symmetrical | Minimizes silanol interactions.[1][12] |
| 4.0 - 7.0 | Protonated (BH+) | Partially to Fully Ionized (SiO-) | Tailing | Strong secondary ionic interactions occur.[3] |
| > 8.0 | Neutral (B) | Fully Ionized (SiO-) | Symmetrical | Analyte is neutral, reducing ionic interactions. Requires a pH-stable column.[13] |
Table 2: Common Mobile Phase Additives for Improved Peak Shape
| Additive | Typical Concentration | Mechanism of Action | Considerations |
| Trifluoroacetic Acid (TFA) | 0.05 - 0.1% | Ion-pairing agent and maintains low pH. | Can suppress MS signal. |
| Formic Acid | 0.1% | Provides low pH for silanol suppression.[13] | MS-friendly. |
| Ammonium Formate/Acetate | 10 - 20 mM | Acts as a buffer to control pH and increases ionic strength.[13] | MS-friendly. |
| Triethylamine (TEA) | 5 - 25 mM | Competing base that masks active silanol sites.[1] | Can shorten column lifetime and suppress MS signal.[1] |
Experimental Protocol: Troubleshooting Peak Tailing by pH Adjustment
-
Initial Analysis:
-
Column: C18, 4.6 x 150 mm, 5 µm.
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: 5% to 95% B over 10 minutes.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 5 µL.
-
Temperature: 30°C.
-
Sample: Aminothiazole standard (10 µg/mL) in 50:50 Water:Acetonitrile.
-
Observe the peak shape and tailing factor.
-
-
Low pH with Buffer:
-
Prepare Mobile Phase A: 20 mM Potassium Phosphate, adjust pH to 2.5 with Phosphoric Acid.
-
Keep Mobile Phase B, gradient, and other parameters the same.
-
Re-analyze the sample and compare the peak shape to the initial analysis.
-
-
Low pH with Competing Base:
-
Prepare Mobile Phase A: Water with 0.1% Formic Acid and 10 mM Triethylamine.
-
Keep Mobile Phase B, gradient, and other parameters the same.
-
Re-analyze the sample and assess the impact on peak symmetry.
-
Visualizations
Caption: Troubleshooting workflow for aminothiazole peak tailing.
Caption: Secondary interaction causing peak tailing.
References
- 1. HPLC Tech Tip: Peak Tailing of Basic Analytes | Phenomenex [phenomenex.com]
- 2. sielc.com [sielc.com]
- 3. researchgate.net [researchgate.net]
- 4. chromtech.com [chromtech.com]
- 5. Aminothiazole-Linked Metal Chelates: Synthesis, Density Functional Theory, and Antimicrobial Studies with Antioxidant Correlations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. doras.dcu.ie [doras.dcu.ie]
- 7. silcotek.com [silcotek.com]
- 8. chromatographytoday.com [chromatographytoday.com]
- 9. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 10. moravek.com [moravek.com]
- 11. restek.com [restek.com]
- 12. agilent.com [agilent.com]
- 13. halocolumns.com [halocolumns.com]
- 14. agilent.com [agilent.com]
- 15. agilent.com [agilent.com]
- 16. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 17. Mobile Phase Optimization: A Critical Factor in HPLC | Phenomenex [phenomenex.com]
Navigating the Maze of Reaction Purification: A Technical Support Guide
For researchers, scientists, and drug development professionals, the path from a completed reaction to a pure, isolated product can be fraught with challenges. The presence of unreacted starting materials can complicate downstream processes, compromise analytical data, and ultimately hinder the progress of research and development. This technical support center provides a comprehensive resource for troubleshooting common issues and answering frequently asked questions related to the removal of unreacted starting materials from a reaction mixture.
Troubleshooting Guide: Tackling Purification Hurdles
This section addresses specific issues that may arise during common purification techniques, offering potential causes and actionable solutions in a direct question-and-answer format.
Recrystallization
Q: My compound is not crystallizing out of the solution, even after cooling. What should I do?
A: This is a common issue that can often be resolved by inducing crystallization.
-
Possible Causes:
-
The solution may not be sufficiently saturated.
-
The cooling process might be too rapid.
-
The presence of impurities can sometimes inhibit crystal formation.
-
-
Suggested Solutions:
-
Induce Crystallization: Try scratching the inside of the flask with a glass rod at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Seed Crystals: If you have a small amount of the pure solid, add a tiny crystal to the solution to act as a template for crystallization.
-
Reduce Solvent Volume: Carefully evaporate some of the solvent to increase the concentration of your compound and induce saturation.[1]
-
Cool Slowly: Allow the solution to cool to room temperature slowly, and then place it in an ice bath or refrigerator.[2]
-
Q: My compound "oils out" instead of forming crystals. How can I fix this?
A: "Oiling out" occurs when the solute is insoluble in the solvent at a temperature above the solvent's boiling point or when the solution is cooled too quickly.
-
Possible Causes:
-
The boiling point of the solvent is higher than the melting point of your compound.
-
The solution is supersaturated and cooling too rapidly.
-
-
Suggested Solutions:
-
Re-heat and Add More Solvent: Heat the solution until the oil redissolves and then add a small amount of additional hot solvent to decrease the saturation.
-
Slower Cooling: Allow the solution to cool more slowly to give the molecules time to orient themselves into a crystal lattice.
-
Change Solvent System: Consider using a lower-boiling point solvent or a mixed solvent system.
-
Column Chromatography
Q: The separation of my compounds on the column is poor, and the fractions are mixed.
A: Achieving good separation in column chromatography depends heavily on the proper choice of the stationary and mobile phases, as well as the column packing.
-
Possible Causes:
-
The solvent system (eluent) is not optimized for your mixture.
-
The column was not packed properly, leading to channeling.
-
The column was overloaded with the sample.
-
-
Suggested Solutions:
-
Optimize the Solvent System with TLC: Use Thin Layer Chromatography (TLC) to test different solvent systems. The ideal eluent should give your desired compound an Rf value of approximately 0.2-0.4 for good separation.
-
Proper Column Packing: Ensure the column is packed uniformly without any air bubbles or cracks. A well-packed column will have a level surface of the stationary phase.
-
Sample Loading: Dissolve your crude product in a minimal amount of the eluent and load it onto the column in a narrow band.
-
Q: My compound is stuck on the column and won't elute.
A: This typically indicates that the eluent is not polar enough to move your compound through the stationary phase.
-
Possible Causes:
-
The polarity of the eluent is too low.
-
Your compound may be interacting too strongly with the stationary phase (e.g., acidic compounds on silica (B1680970) gel).
-
-
Suggested Solutions:
-
Increase Eluent Polarity: Gradually increase the polarity of the mobile phase. For example, if you are using a hexane/ethyl acetate (B1210297) mixture, slowly increase the percentage of ethyl acetate.
-
Use a More Polar Solvent: If a gradual increase is not effective, you can flush the column with a highly polar solvent like methanol (B129727) to elute all remaining compounds.
-
Consider a Different Stationary Phase: For strongly acidic or basic compounds, using a different stationary phase like alumina (B75360) or a functionalized silica gel might be necessary.
-
Liquid-Liquid Extraction
Q: An emulsion has formed between the two liquid layers, and they are not separating.
A: Emulsions are a common problem in liquid-liquid extractions, especially when dealing with complex mixtures or when the solutions are shaken too vigorously.
-
Possible Causes:
-
Vigorous shaking of the separatory funnel.
-
The presence of surfactants or other compounds that stabilize the emulsion.
-
Similar densities of the two phases.
-
-
Suggested Solutions:
-
"Salting Out": Add a saturated solution of sodium chloride (brine). This increases the ionic strength of the aqueous layer, which can help to break the emulsion and decrease the solubility of the organic compound in the aqueous phase.[3]
-
Gentle Swirling: Instead of vigorous shaking, gently invert the separatory funnel several times to mix the layers.
-
Filtration: In some cases, filtering the mixture through a plug of glass wool or Celite can help to break up the emulsion.
-
Patience: Sometimes, simply allowing the separatory funnel to stand for a longer period can lead to the separation of the layers.
-
Frequently Asked Questions (FAQs)
Q1: How do I choose the right purification method for my reaction mixture?
A1: The choice of purification method depends on the physical and chemical properties of your desired product and the unreacted starting materials.[4] Consider the following:
-
Physical State: Solids are often purified by recrystallization, while liquids are typically purified by distillation.
-
Boiling Point Differences: Distillation is effective for separating liquids with significantly different boiling points.[5][6][7] Simple distillation is used for large differences (>25 °C), while fractional distillation is necessary for liquids with closer boiling points.[6][7]
-
Solubility Differences: Liquid-liquid extraction separates compounds based on their differing solubilities in two immiscible liquids.[8] Recrystallization relies on the difference in solubility of a compound in a hot versus a cold solvent.[5][9]
-
Polarity: Chromatography techniques, such as column chromatography and thin-layer chromatography, separate compounds based on their different polarities and interactions with the stationary phase.[10]
Q2: What is "quenching" and why is it important?
A2: Quenching is the process of deactivating any unreacted and often highly reactive reagents in the reaction mixture before proceeding with the workup and purification. This is a critical step for safety and to prevent unwanted side reactions during the purification process. For example, reactive metals like sodium are quenched by the slow addition of an alcohol, and reactive hydrides like lithium aluminum hydride are carefully quenched with a specific sequence of water and base.
Q3: When should I use vacuum distillation?
A3: Vacuum distillation is used for compounds that have very high boiling points (typically >150-200 °C at atmospheric pressure) or for compounds that are thermally sensitive and would decompose at their atmospheric boiling point.[11] By reducing the pressure, the boiling point of the liquid is significantly lowered, allowing for distillation at a lower temperature.
Q4: Can I lose my product during the purification process?
A4: Yes, product loss is possible during every purification step.[12] It is important to be careful and methodical. Common causes of product loss include:
-
Incomplete extraction: Your product may have some solubility in the aqueous layer during an extraction.
-
Premature crystallization: The product may crystallize in the funnel during a hot filtration in recrystallization.
-
Adsorption to drying agents: Using an excessive amount of drying agent can lead to the adsorption of your product.
-
Volatility: Low-boiling point products can be lost during solvent evaporation under reduced pressure.
Q5: How can I confirm that my product is pure after purification?
A5: Several analytical techniques can be used to assess the purity of your compound:
-
Thin-Layer Chromatography (TLC): A pure compound should ideally show a single spot on a TLC plate.
-
Melting Point Analysis: A pure crystalline solid will have a sharp and narrow melting point range that corresponds to the literature value. Impurities tend to broaden and depress the melting point.
-
Spectroscopy (NMR, IR, Mass Spectrometry): These techniques provide structural information and can reveal the presence of impurities by showing unexpected signals or fragments.
Data Presentation: Comparison of Purification Techniques
The following table summarizes key quantitative aspects of common purification techniques to aid in method selection.
| Purification Technique | Primary Application | Typical Recovery Yield | Purity Achieved | Key Considerations |
| Recrystallization | Purification of solid compounds | 60-95% | >99% | Requires finding a suitable solvent where the compound has high solubility at high temperatures and low solubility at low temperatures.[5][9] |
| Column Chromatography | Separation of a wide range of compounds (solids and liquids) based on polarity | 40-80% | >98% | Can be time-consuming and requires optimization of the solvent system. |
| Simple Distillation | Separation of liquids with boiling point differences >25 °C | 80-95% | >98% | Not suitable for separating liquids with close boiling points.[6] |
| Fractional Distillation | Separation of liquids with boiling point differences <25 °C | 70-90% | >99% | Requires a fractionating column and careful temperature control.[13] |
| Liquid-Liquid Extraction | Initial separation of compounds based on solubility; acid-base extractions | >90% | Variable | Often used as a first step in purification; purity depends on the subsequent steps.[8] |
Experimental Protocols
Protocol 1: Flash Column Chromatography
This protocol outlines the general steps for purifying a reaction mixture using flash column chromatography.
-
Select the Solvent System: Use TLC to determine an appropriate eluent that provides good separation of your target compound from impurities (aim for an Rf of 0.2-0.4 for the target compound).
-
Prepare the Column:
-
Secure a glass column vertically with a clamp.
-
Add a small plug of cotton or glass wool to the bottom of the column.
-
Add a thin layer of sand.
-
Prepare a slurry of silica gel in the chosen eluent and pour it into the column.
-
Allow the silica gel to settle, tapping the column gently to ensure even packing and remove air bubbles.
-
Add another layer of sand on top of the silica gel.
-
Drain the excess solvent until the solvent level is just at the top of the sand.
-
-
Load the Sample:
-
Dissolve the crude reaction mixture in a minimal amount of the eluent.
-
Carefully add the sample solution to the top of the column using a pipette.
-
Allow the sample to absorb onto the silica gel.
-
-
Elute the Column:
-
Carefully add the eluent to the column.
-
Apply pressure to the top of the column using a pump or a regulated airline to achieve a steady flow of the eluent.
-
Collect the eluting solvent in fractions (e.g., in test tubes).
-
-
Analyze the Fractions:
-
Monitor the fractions by TLC to identify which ones contain your pure product.
-
Combine the pure fractions.
-
-
Isolate the Product:
-
Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified compound.
-
Protocol 2: Recrystallization
This protocol describes the steps for purifying a solid compound by recrystallization.
-
Choose a Solvent: Select a solvent in which your compound is sparingly soluble at room temperature but very soluble at the solvent's boiling point.
-
Dissolve the Impure Solid:
-
Place the impure solid in an Erlenmeyer flask.
-
Add a minimal amount of the hot solvent to just dissolve the solid. Keep the solution at or near the boiling point.
-
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Cool the Solution:
-
Allow the hot solution to cool slowly to room temperature. Crystals should start to form.
-
Once the flask has reached room temperature, you can place it in an ice bath to maximize crystal yield.
-
-
Isolate the Crystals:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.
-
-
Dry the Crystals:
-
Allow the crystals to air dry on the filter paper or in a desiccator to remove the last traces of solvent.
-
Mandatory Visualizations
Caption: A general workflow for the purification of a crude reaction mixture.
Caption: A decision tree for troubleshooting common purification problems.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. web.mnstate.edu [web.mnstate.edu]
- 3. benchchem.com [benchchem.com]
- 4. Lab Procedure: Recrystallization | Chemistry | ChemTalk [chemistrytalk.org]
- 5. Recrystallization [sites.pitt.edu]
- 6. Liquid–liquid extraction - Wikipedia [en.wikipedia.org]
- 7. Fractional vs. Simple Distillation and How to Segregate Multiple Solvents - Solvent Washer [solventwasher.com]
- 8. List of purification methods in chemistry - Wikipedia [en.wikipedia.org]
- 9. people.chem.umass.edu [people.chem.umass.edu]
- 10. Liquid-liquid extraction [scioninstruments.com]
- 11. How To Run A Reaction [chem.rochester.edu]
- 12. m.youtube.com [m.youtube.com]
- 13. Purification [chem.rochester.edu]
Technical Support Center: Scaling Up 2-Amino-5-methylthiazole Production
This technical support center provides guidance for researchers, scientists, and drug development professionals on the challenges associated with scaling up the production of 2-Amino-5-methylthiazole. The information is presented in a question-and-answer format to address specific issues that may be encountered during synthesis and purification.
Troubleshooting Guide
This section addresses common problems encountered during the scale-up of this compound synthesis, their probable causes, and recommended solutions.
| Issue | Possible Causes | Troubleshooting Steps |
| Low Product Yield | Incomplete Reaction: Insufficient reaction time or temperature. | - Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure the consumption of starting materials.[1]- Gradually increase the reaction temperature in small increments, while monitoring for byproduct formation.- Extend the reaction time, checking for completion at regular intervals. |
| Suboptimal Stoichiometry: Incorrect molar ratios of reactants, particularly when scaling up. | - Re-verify the calculations for all reactants on the larger scale.- Consider a slight excess of one reagent (e.g., thiourea) which can be easily removed during workup to drive the reaction to completion.[2] | |
| Side Reactions: Formation of byproducts, such as isomeric thiazoles, can reduce the yield of the desired product.[1] | - Maintain strict control over reaction temperature, as higher temperatures can favor side reactions.- Ensure the purity of starting materials, as impurities can catalyze unwanted reactions. | |
| Product Purity Issues | Presence of Unreacted Starting Materials: Incomplete reaction or inefficient purification. | - Optimize reaction conditions for full conversion (see "Low Product Yield").- Improve the washing step after filtration to remove residual starting materials.- Consider recrystallization from an appropriate solvent system (e.g., ethanol/water) to remove more soluble starting materials.[3] |
| Co-precipitation of Impurities: Byproducts or other impurities precipitating with the product during isolation. | - Adjust the pH during neutralization slowly to allow for selective precipitation of the product.- Consider a hot filtration step to remove any insoluble impurities before cooling and crystallization.[4]- Recrystallize the crude product. The choice of solvent is crucial and may require some experimentation.[5] | |
| Formation of Colored Impurities: Decomposition of starting materials or product, or the presence of colored byproducts. | - If the color is present in the reaction mixture, consider adding activated charcoal to the solution before filtration. Use charcoal sparingly as it can adsorb the product as well.[4]- Protect the reaction from light if any of the components are known to be light-sensitive. | |
| Difficulties in Product Isolation | "Oiling Out" Instead of Crystallization: The product separates as an oil rather than a solid during precipitation or recrystallization. | - This can happen if the cooling rate is too fast. Allow the solution to cool slowly to room temperature before placing it in an ice bath.[5]- The presence of impurities can lower the melting point of the product. Try a preliminary purification step before the final crystallization.- The solvent may be inappropriate. If using a mixed solvent system, adjust the ratio of the solvents. |
| Slow Filtration: Fine particle size of the precipitate clogging the filter. | - Allow the precipitate to age in the mother liquor before filtration to encourage crystal growth.- Use a larger filter apparatus or consider using a filter aid. | |
| Safety Concerns During Scale-Up | Uncontrolled Exothermic Reaction: The reaction between the α-haloketone and thiourea (B124793) can be exothermic, especially on a large scale. | - Ensure the reactor is equipped with an efficient cooling system.- Add the limiting reagent portion-wise or via a dropping funnel to control the rate of reaction and heat generation.- Continuously monitor the internal temperature of the reactor. |
| Handling of Hazardous Materials: Use of corrosive or toxic reagents like α-haloketones. | - Consult the Safety Data Sheet (SDS) for all reagents to understand the hazards and required personal protective equipment (PPE).[6][7]- Work in a well-ventilated area, such as a fume hood, especially when handling volatile or dusty materials.- Have appropriate spill kits readily available. |
Frequently Asked Questions (FAQs)
Q1: What is the most common industrial synthesis route for this compound?
A1: A prevalent industrial method involves the cyclocondensation reaction of 2-chloropropionaldehyde with thiourea in an aqueous medium. This method is favored for its high yield and the use of water as a solvent, which is safer and more environmentally friendly than many organic solvents.[8]
Q2: What are the critical parameters to control during the scale-up of the Hantzsch thiazole (B1198619) synthesis?
A2: The most critical parameters are temperature control, the rate of reagent addition, and efficient mixing. The reaction can be exothermic, so maintaining the optimal temperature is crucial to prevent runaway reactions and the formation of byproducts.[1] Proper agitation ensures uniform heat distribution and reactant concentration.
Q3: How can I confirm the purity of my final product?
A3: A combination of analytical techniques is recommended. A sharp melting point range close to the literature value (93-98 °C) is a good indicator of purity. Thin Layer Chromatography (TLC) can be used for rapid qualitative assessment. For quantitative analysis and detection of trace impurities, High-Performance Liquid Chromatography (HPLC) is the preferred method.[9][10] Spectroscopic methods like NMR and IR can confirm the structure of the compound.
Q4: Are there any specific safety precautions I should take when handling this compound?
A4: Yes, this compound is harmful if swallowed and can cause damage to organs through prolonged or repeated exposure.[11][12] It is also very toxic to aquatic life.[6] Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle the compound in a well-ventilated area and avoid generating dust.[6]
Data Presentation
Table 1: Comparison of Laboratory-Scale vs. Industrial-Scale Synthesis Parameters
| Parameter | Laboratory-Scale (Hantzsch Synthesis) | Industrial-Scale (Aqueous Medium) |
| Starting Materials | 2-Bromoacetophenone, Thiourea | 2-Chloropropionaldehyde, Thiourea |
| Solvent | Methanol or Ethanol[2] | Water[8] |
| Reaction Temperature | Reflux (e.g., ~100 °C in Methanol)[1] | 60-80 °C[8] |
| Reaction Time | 30 minutes - 1 hour[2] | 3 hours[8] |
| Typical Yield | ~99% (crude)[2] | 90-92%[8] |
| Work-up/Isolation | Precipitation by neutralization with Na₂CO₃, filtration[2] | Neutralization with NaOH, crystallization, filtration, vacuum drying[8] |
Experimental Protocols
Protocol 1: Industrial-Scale Synthesis of this compound
This protocol is based on the high-yield method described in patent WO2001023340A1.
Materials:
-
Aqueous solution of 2-chloropropionaldehyde
-
Thiourea
-
25% Sodium hydroxide (B78521) aqueous solution
-
Reaction vessel with heating, cooling, and agitation capabilities
-
Filtration and drying equipment
Procedure:
-
Charge the reaction vessel with the aqueous solution of 2-chloropropionaldehyde.
-
Add thiourea to the solution with stirring. A typical molar ratio is approximately 0.98 moles of thiourea to 1 mole of 2-chloropropionaldehyde.[8]
-
Heat the reaction mixture to 60-80°C and maintain this temperature for approximately 3 hours with continuous stirring.[8]
-
After the reaction is complete, cool the mixture to room temperature.
-
Slowly add a 25% aqueous solution of sodium hydroxide to neutralize the reaction mixture. This will cause the this compound to precipitate as crystals.
-
Collect the crystals by filtration.
-
Wash the collected crystals with water to remove any inorganic salts and residual impurities.
-
Dry the product under vacuum to a constant weight. The expected yield is in the range of 90-92%.[8]
Protocol 2: Purification of this compound by Recrystallization
Materials:
-
Crude this compound
-
Ethanol
-
Water
-
Activated charcoal (optional)
-
Heating mantle, reflux condenser, and stirring apparatus
-
Filtration equipment
Procedure:
-
In a flask, dissolve the crude this compound in a minimal amount of hot ethanol.
-
If the solution is colored, remove it from the heat, and add a small amount of activated charcoal. Reheat the mixture to boiling for a few minutes.[4]
-
Perform a hot filtration to remove the activated charcoal and any other insoluble impurities.
-
To the hot filtrate, slowly add hot water dropwise with stirring until the solution becomes slightly turbid. Reheat the solution gently until it becomes clear again.
-
Allow the solution to cool slowly to room temperature. Further cooling in an ice bath can maximize the yield of crystals.
-
Collect the purified crystals by vacuum filtration.
-
Wash the crystals with a small amount of a cold ethanol/water mixture.
-
Dry the crystals in a desiccator or a vacuum oven at a moderate temperature.
Visualizations
Caption: A typical experimental workflow for the production and purification of this compound.
Caption: A decision tree for troubleshooting low product yield in this compound synthesis.
References
- 1. Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. fishersci.com [fishersci.com]
- 8. WO2001023340A1 - Method for preparing 2-chloropropionaldehyde and use of the same - Google Patents [patents.google.com]
- 9. 2-Amino-5-methyl-thiazole | SIELC Technologies [sielc.com]
- 10. Separation of 2-Amino-5-methyl-thiazole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 11. benchchem.com [benchchem.com]
- 12. zodiaclifesciences.com [zodiaclifesciences.com]
Technical Support Center: Minimizing Byproduct Formation During Thiazole Ring Closure
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals to minimize byproduct formation during thiazole (B1198619) ring closure reactions.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My Hantzsch thiazole synthesis is resulting in a low yield. What are the common causes and how can I improve it?
A1: Low yields in the Hantzsch synthesis, a common method for synthesizing thiazoles from α-haloketones and thioamides, can be attributed to several factors.[1][2] Here are key areas to troubleshoot:
-
Purity of Starting Materials: The stability and purity of your α-haloketone and thioamide are critical. α-haloketones can be unstable and should be freshly prepared or purified before use to avoid side reactions caused by impurities.[1] Similarly, thioamides can degrade over time.
-
Reaction Conditions:
-
Temperature: Temperature optimization is crucial. While heating is often necessary, excessively high temperatures can lead to decomposition and the formation of side products.[1] Conversely, a temperature that is too low may result in an incomplete reaction.[1] Consistent and controlled heating using an oil bath or heating mantle is recommended.[1]
-
Solvent: The choice of solvent plays a significant role. While methanol (B129727) and ethanol (B145695) are commonly used, other solvents like water, 1-butanol, and 2-propanol have been used successfully, sometimes in mixtures.[3] Solvent-free conditions have also been reported to improve reaction rates and yields.[3][4]
-
-
Catalyst Activity: While the classic Hantzsch synthesis may not require a catalyst, modern variations often employ one to enhance efficiency.[3] If you are using a catalyst, such as silica-supported tungstosilisic acid, ensure it is active and used in the correct amount.[3]
-
pH Control: The reaction can be sensitive to pH. Upon completion, neutralizing the reaction mixture can help precipitate the product and improve its isolation.[2]
Q2: I am observing the formation of an unexpected isomer in my reaction. How can I control the regioselectivity?
A2: When using N-monosubstituted thioureas, the condensation with α-haloketones can lead to two different regioisomers.[3] The formation of 2-(N-substituted amino)thiazoles is typically favored in neutral solvents.[3] However, under acidic conditions (e.g., 10M-HCl-EtOH), the reaction can produce 3-substituted 2-imino-2,3-dihydrothiazoles.[1][3] Therefore, controlling the pH of your reaction medium is a critical step in ensuring the desired regioselectivity.
Q3: Purification of my thiazole product is proving difficult due to persistent impurities. What strategies can I employ?
A3: Purification challenges often arise from unreacted starting materials or the presence of side products.[1][2] Consider the following approaches:
-
Control Stoichiometry: Using a slight excess of the thioamide can help to ensure the complete consumption of the α-haloketone, minimizing its presence as an impurity.[2][5]
-
Washing: Wash the crude product with a solvent in which the starting materials are soluble but the desired product is not.[1]
-
Recrystallization: If your product is contaminated with colored impurities, treating the crude product with activated charcoal during recrystallization can be effective.[1]
-
Column Chromatography: If the product is an oil or does not crystallize, purification by column chromatography is a viable option.[1][2]
-
Salt Formation: Consider converting the product to a salt, which may induce crystallization and facilitate purification.[1]
Q4: Are there alternative, "greener" methods for thiazole synthesis that can reduce byproduct formation?
A4: Yes, several alternative and more environmentally friendly methods have been developed that can also lead to improved yields and fewer byproducts:
-
Microwave-Assisted Synthesis: This technique can dramatically reduce reaction times and improve yields.[1][6]
-
Solvent-Free Reactions: Conducting the reaction without a solvent is a more environmentally conscious approach that can also enhance reaction rates.[1][4]
-
One-Pot, Multi-Component Reactions: These reactions combine multiple synthetic steps into a single procedure, which reduces waste and improves overall efficiency.[1][6]
-
Alternative Catalysts: Research is ongoing to identify less toxic and more efficient catalysts for thiazole synthesis.[1]
Q5: When should I consider using an alternative to the Hantzsch synthesis, such as the Cook-Heilbron synthesis?
A5: The choice of synthesis method depends on the desired substitution pattern of the thiazole ring. The Cook-Heilbron synthesis is particularly useful for preparing 5-aminothiazoles from α-aminonitriles and carbon disulfide or its derivatives.[1][7][8] This method is a good alternative when the target molecule has this specific functionality.
Data Presentation
Table 1: Effect of Reaction Conditions on Hantzsch Thiazole Synthesis Yield
| Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| None | Methanol | 100 | 30 min | Not specified, but effective | [1][3] |
| Silica-supported tungstosilisic acid | Ethanol/Water (1:1) | 65 | 2-3.5 h | 79-90 | [3] |
| None | Solvent-free | Room Temp | Varies | High yields, short times | [9] |
| Fe(SD)3 | Water | Not specified | Not specified | Improved yield | [6] |
| None (Microwave) | Not specified | Not specified | Reduced times | Improved yield | [1][6] |
Experimental Protocols
Protocol 1: Classical Hantzsch Thiazole Synthesis [10]
-
Reagent Preparation: In a 20 mL scintillation vial, combine 2-bromoacetophenone (B140003) (5.0 mmol) and thiourea (B124793) (7.5 mmol).
-
Reaction Setup: Add methanol (5 mL) and a magnetic stir bar to the vial.
-
Reaction Execution: Heat the mixture with stirring on a hot plate set to 100°C for 30 minutes.
-
Work-up: Remove the reaction from the heat and allow it to cool to room temperature.
-
Isolation: Pour the reaction contents into a 100 mL beaker containing 20 mL of 5% aqueous sodium carbonate solution and swirl to mix. Filter the resulting precipitate through a Buchner funnel.
-
Purification: Wash the filter cake with water and allow the collected solid to air dry.
Protocol 2: Catalytic Hantzsch Thiazole Synthesis with Silica-Supported Tungstosilisic Acid [3]
-
Reaction Mixture: In a round-bottom flask, mix 3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one (1 mmol), thiourea (1 mmol), a substituted benzaldehyde (B42025) (1 mmol), and silica-supported tungstosilisic acid (15 mol%).
-
Solvent: Add 5 mL of an ethanol/water (1:1) mixture.
-
Reaction: Reflux the mixture with stirring at 65°C for 2 to 3.5 hours.
-
Isolation: Filter the hot solution to remove the solid product. Wash the collected solid with ethanol.
-
Purification: Dissolve the solid in acetone (B3395972) and filter to remove the catalyst. Evaporate the acetone from the filtrate under reduced pressure and dry the resulting product.
Visualizations
Caption: Hantzsch Thiazole Synthesis Workflow and Factors Leading to Byproducts.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. m.youtube.com [m.youtube.com]
- 5. youtube.com [youtube.com]
- 6. bepls.com [bepls.com]
- 7. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cook–Heilbron thiazole synthesis - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. chemhelpasap.com [chemhelpasap.com]
Selecting the optimal temperature for 2-Amino-5-methylthiazole synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-Amino-5-methylthiazole.
Frequently Asked Questions (FAQs)
Q1: What is the most common and optimal temperature range for the synthesis of this compound?
A1: The optimal temperature for the synthesis of this compound typically falls within the range of 40°C to 100°C.[1] A commonly cited range is 60-80°C, which has been shown to produce high yields.[1] However, the ideal temperature can vary depending on the specific reactants, solvent, and reaction time. For instance, microwave-assisted synthesis can be performed at lower temperatures, such as 50°C, with significantly reduced reaction times.[2]
Q2: What are the key starting materials for synthesizing this compound?
A2: The most prevalent method involves the cyclocondensation reaction between thiourea (B124793) and a three-carbon aldehyde derivative. Common starting materials include 2-chloropropionaldehyde or α-bromopropionaldehyde.[1][3] An alternative route utilizes the reaction of ethyl 4-bromo-3-oxopentanoate with thiourea.[2]
Q3: What solvents are typically used for this synthesis?
A3: Aqueous solutions are frequently employed, particularly when starting with 2-chloropropionaldehyde.[1] Ethanol is another common solvent, especially in methods involving different starting materials like ethyl 4-bromo-3-oxopentanoate.[2] The choice of solvent can influence reaction kinetics and product isolation.
Q4: What are the expected yields for this reaction?
A4: Under optimized conditions, high yields of this compound can be achieved. Reported yields are often in the range of 74% to over 90%.[1][2] For example, the reaction of 2-chloropropionaldehyde with thiourea in an aqueous medium at 60-80°C for 3 hours has been reported to yield over 90% of the product.[1]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | Suboptimal Temperature: The reaction temperature may be too low, leading to slow reaction rates, or too high, causing decomposition of reactants or products. | Systematically vary the reaction temperature within the 40-100°C range to find the optimum for your specific conditions. Monitor the reaction progress using TLC or another suitable analytical method.[1] |
| Incorrect Stoichiometry: The molar ratio of thiourea to the aldehyde derivative is critical. An excess or deficit of either reactant can limit the yield. | Ensure an accurate molar ratio of reactants. A slight excess of thiourea is sometimes used. A molar ratio of thiourea to 2-chloropropionaldehyde of approximately 0.98 to 1.1 has been reported to be effective.[1] | |
| Impure Starting Materials: The purity of the aldehyde derivative and thiourea can significantly impact the reaction outcome. | Use starting materials of high purity. If necessary, purify the reactants before use. | |
| Formation of Side Products | Side Reactions: At higher temperatures, side reactions such as the formation of chlorinated byproducts can occur.[1] | Optimize the reaction temperature and time to minimize side product formation. Consider using a lower temperature for a longer duration. |
| Decomposition: The product, this compound, may be unstable under harsh reaction conditions. | Employ milder reaction conditions. If applicable, consider a microwave-assisted synthesis which often uses lower temperatures and shorter reaction times.[2] | |
| Difficulty in Product Isolation | Product Solubility: The product may have some solubility in the reaction solvent, leading to losses during workup. | After neutralization, cool the reaction mixture to room temperature or below to promote crystallization.[1] Extract the aqueous solution with a suitable organic solvent if the product remains dissolved. |
| Presence of Unreacted Thiourea: Excess thiourea can co-precipitate with the product. | Carefully control the stoichiometry of the reactants. The product can be purified by recrystallization from water or a suitable organic solvent to remove impurities.[3] |
Data Presentation
Table 1: Summary of Reaction Conditions for this compound Synthesis
| Starting Materials | Solvent | Temperature (°C) | Reaction Time | Reported Yield (%) | Reference |
| 2-chloropropionaldehyde, Thiourea | Water | 60-80 | 3 hours | 90.2 - 92.0 | [1] |
| α-bromopropionaldehyde, Thiourea | Not specified | Reflux (heating) | 1 hour | 61.2 | [3] |
| Propionaldehyde, Chlorine, Thiourea | Water | 75-80 | 5 hours | 55.0 | [3] |
| Ethyl 4-bromo-3-oxopentanoate, Thiourea | Ethanol | 50 (Microwave) | 5 minutes | 74 | [2] |
Experimental Protocols
Protocol 1: Synthesis from 2-chloropropionaldehyde and Thiourea
This protocol is based on a high-yield method described in the literature.[1]
-
Reaction Setup: In a four-necked flask equipped with a stirrer, thermometer, and condenser, charge the aqueous solution of 2-chloropropionaldehyde.
-
Addition of Thiourea: Add thiourea to the flask (approximately 0.98 to 1.1 molar equivalents relative to 2-chloropropionaldehyde).
-
Reaction: Heat the reaction mixture to 60-80°C and maintain this temperature with stirring for 3 hours.
-
Workup:
-
Cool the reaction solution to room temperature.
-
Neutralize the solution by dropwise addition of a 25% sodium hydroxide (B78521) aqueous solution until crystals of this compound precipitate.
-
Collect the crystals by filtration.
-
Wash the crystals with cold water.
-
Dry the product under vacuum.
-
Protocol 2: Microwave-Assisted Synthesis from Ethyl 4-bromo-3-oxopentanoate and Thiourea
This protocol is a rapid synthesis method utilizing microwave irradiation.[2]
-
Reaction Setup: In a microwave-safe test tube (20 mL) equipped with a magnetic stirring bar, combine ethyl 4-bromo-3-oxopentanoate (10 mmol), thiourea (10 mmol), and 8 mL of ethanol.
-
Microwave Irradiation: Place the sealed test tube in a microwave reactor and irradiate at 50°C (100 W) for 5 minutes.
-
Workup:
-
Cool the test tube to room temperature.
-
Pour the contents into 20 mL of water.
-
Extract the product with methylene (B1212753) chloride (30 mL).
-
Dry the organic layer over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the product.
-
Mandatory Visualization
Caption: Experimental workflows for conventional and microwave-assisted synthesis.
References
- 1. WO2001023340A1 - Method for preparing 2-chloropropionaldehyde and use of the same - Google Patents [patents.google.com]
- 2. Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Page loading... [guidechem.com]
Technical Support Center: Optimizing Thiourea Condensation Reactions
Welcome to the technical support center for the optimization of thiourea (B124793) condensation reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and streamline their experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing the reaction time in thiourea synthesis?
The reaction time for thiourea synthesis is significantly influenced by several factors:
-
Nucleophilicity of the Amine: The reactivity of the amine is crucial. Amines with electron-withdrawing groups, such as 4-nitroaniline, are poor nucleophiles and may react slowly or not at all under standard conditions.[1][2][3]
-
Reaction Temperature: Higher temperatures generally increase the reaction rate. However, excessively high temperatures can lead to the decomposition of reactants, intermediates, or the final thiourea product, as well as the formation of unwanted byproducts.[1][2][4]
-
Reactant Concentration and Stoichiometry: The ratio of starting materials can impact the reaction speed and yield. An improper ratio can lead to lower yields.[4]
-
Solvent Choice: The solvent can significantly affect the reaction rate. Polar aprotic solvents are commonly used.[2] In some cases, conducting the reaction in water can be an efficient and environmentally friendly option.[5][6]
-
Catalyst: The presence of a catalyst, such as an acid or a base, can accelerate the reaction.[7][8] For instance, a non-nucleophilic base like triethylamine (B128534) can activate the amine.[1]
Q2: My thiourea synthesis is resulting in a low yield. What are the potential causes and how can I troubleshoot this?
Low yields in thiourea synthesis can be attributed to several factors. Here are some common causes and their solutions:
-
Poorly Reactive Amine: If the amine is a weak nucleophile, consider increasing the reaction temperature or using a stronger base to activate the amine.[1][2]
-
Instability of Isothiocyanate: If you are using an isothiocyanate, it may be unstable. It is best to use freshly prepared or purified isothiocyanate and store it in a cool, dark, and dry place.[1]
-
Incomplete Reaction: Monitor the reaction's progress using Thin Layer Chromatography (TLC). If the reaction has stalled, you might need to increase the temperature, prolong the reaction time, or add a slight excess of the more stable reactant.[1]
-
Steric Hindrance: If the reactants are sterically hindered, increasing the reaction temperature or reaction time may be necessary. Microwave irradiation can also be effective in overcoming steric barriers.[1]
-
Hydrolysis: The presence of water, especially under acidic or basic conditions and at elevated temperatures, can lead to the hydrolysis of thiourea. Ensure anhydrous reaction conditions and perform the workup at a low temperature.[1]
Q3: I am observing unexpected byproducts in my reaction. How can I identify and minimize them?
The formation of byproducts is a common issue. Here are some potential byproducts and how to minimize their formation:
-
Symmetrical Thiourea Formation: When synthesizing an unsymmetrical thiourea, the intermediate isothiocyanate can react with the starting amine, leading to a symmetrical product. To avoid this, carefully control the stoichiometry and consider a two-step, one-pot approach where the isothiocyanate is formed first before adding the second amine.[1]
-
Decomposition Products: High reaction temperatures can lead to the decomposition of thiourea.[4] Monitor the reaction to determine the optimal temperature and time to avoid prolonged heating.[2]
-
Oxidation Products: Thiourea can be susceptible to oxidation. Storing the compound in a tightly sealed, amber glass container, purged with an inert gas like nitrogen, can help prevent this.[9]
Troubleshooting Guide
This guide provides a structured approach to resolving common issues encountered during thiourea condensation reactions.
| Issue | Possible Cause | Recommended Solution |
| Low or No Product Formation | Weakly nucleophilic amine. | Increase reaction temperature.[2] Use a stronger base to activate the amine.[1] Consider a more reactive thioacylating agent like thiophosgene (B130339) (with appropriate safety precautions).[2] |
| Instability of isothiocyanate starting material. | Use freshly prepared or purified isothiocyanate.[1] | |
| Inappropriate solvent. | Optimize the solvent. Polar aprotic solvents like THF are often effective.[2] Consider an "on-water" synthesis.[6] | |
| Formation of Symmetrical Thiourea (in unsymmetrical synthesis) | Isothiocyanate intermediate reacting with the starting amine. | Carefully control the stoichiometry.[1] Employ a two-step, one-pot method where the isothiocyanate is formed before the addition of the second amine.[1] |
| Product Decomposition | Excessive reaction temperature or prolonged reaction time. | Monitor the reaction by TLC to determine the optimal temperature and time.[2] Avoid prolonged heating. |
| Presence of water (hydrolysis). | Ensure anhydrous reaction conditions.[1] | |
| Difficulty in Product Purification | Presence of unreacted starting materials. | Ensure the reaction goes to completion by monitoring with TLC.[1] Use purification techniques like recrystallization or column chromatography.[2] |
| Similar polarity of product and impurities. | Utilize column chromatography with different solvent systems.[2] Consider an acid-base extraction if applicable.[2] |
Experimental Protocols
Below are detailed methodologies for common thiourea synthesis routes.
Method 1: Synthesis from an Isothiocyanate and an Amine
This is a widely used and generally high-yielding method.[1]
Materials:
-
Primary or secondary amine
-
Isothiocyanate
-
Dichloromethane (DCM) or another suitable solvent
Procedure:
-
Dissolve the amine in DCM in a round-bottom flask.
-
Add the isothiocyanate to the solution, typically in a 1:1 molar ratio.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by TLC until the starting materials are consumed.
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent or by column chromatography.[2]
Method 2: Synthesis from an Amine and Carbon Disulfide in an Aqueous Medium
This method is effective for the synthesis of both symmetrical and unsymmetrical thioureas and is environmentally friendly.[5][6][10]
Procedure for Unsymmetrical N,N'-disubstituted Thioureas:
-
To a solution of a primary amine (10 mmol) in water (20 mL), add carbon disulfide (12 mmol).
-
Add a second, different primary amine (10 mmol) to the mixture.
-
Stir the reaction mixture vigorously at room temperature for 4-6 hours.
-
Monitor the reaction progress by TLC.
-
Once complete, collect the solid product by filtration.
-
Wash the crude product with water and then a small amount of cold ethanol (B145695) to remove unreacted starting materials.
-
Dry the purified product under vacuum.[5]
Method 3: Thionation of Urea (B33335) using Lawesson's Reagent
This method involves the conversion of the carbonyl group in urea to a thiocarbonyl group.[1]
Optimized Conditions:
Procedure:
-
Combine urea and Lawesson's reagent in the optimal mass ratio in a suitable solvent.
-
Heat the reaction mixture to 75°C and stir for 3.5 hours.
-
Monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture.
-
The product can be purified by recrystallization.[4]
Data Presentation
Table 1: Effect of Temperature and Reaction Time on Thiourea Yield (Synthesis from Urea and Lawesson's Reagent)
| Entry | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| 1 | 75 | 3.5 | 62.37 (average) | [11][12] |
| 2 | 60 | Not Specified | Lower than optimal | [13] |
Table 2: Reaction Times for One-Pot Synthesis of Substituted Thioureas in an Aqueous Medium
| Entry | Amine 1 | Amine 2 | Oxidant | Reaction Time (h) | Yield (%) | Reference |
| 1 | Aniline | - | H₂O₂ | 1.5 | 92 | [5] |
| 2 | Benzylamine | - | Air | 3 | 85 | [5] |
| 3 | Diethylamine | - | EDTA/Percarbonate | 2 | 95 | [5] |
| 4 | Primary Amine | Different Primary Amine | - | 4-6 | Not specified | [5] |
Visualizations
Caption: A general experimental workflow for thiourea synthesis.
Caption: A troubleshooting guide for low yield issues.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Reddit - The heart of the internet [reddit.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Thiourea synthesis by thioacylation [organic-chemistry.org]
- 7. Kinetics and mechanism of condensation reactions of thiobenzamides and N-substituted thioureas - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 8. Kinetics and mechanism of condensation reactions of thiobenzamides and N-substituted thioureas - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 9. benchchem.com [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. bibliotekanauki.pl [bibliotekanauki.pl]
- 12. Synthesis and characterization of thiourea [ouci.dntb.gov.ua]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Monitoring 2-Amino-5-methylthiazole Synthesis with TLC
This guide serves as a technical resource for researchers, scientists, and drug development professionals utilizing Thin-Layer Chromatography (TLC) to monitor the synthesis of 2-Amino-5-methylthiazole. It provides detailed protocols, troubleshooting advice, and answers to frequently asked questions to ensure successful reaction tracking and analysis.
Frequently Asked Questions (FAQs)
Q1: Why is TLC an essential tool for monitoring the synthesis of this compound? A1: Thin-Layer Chromatography is a rapid, cost-effective, and powerful analytical technique used to monitor the progress of a chemical reaction.[1] It allows researchers to qualitatively track the consumption of starting materials (e.g., an α-haloketone and thiourea) and the formation of the this compound product in near real-time. This helps in determining the optimal reaction time and identifying the presence of any side products or unreacted starting materials in the crude mixture.[1][2]
Q2: What does a typical TLC plate look like as the Hantzsch thiazole (B1198619) synthesis progresses? A2: At the beginning of the reaction (T=0), you will primarily see spots corresponding to your starting materials. As the reaction proceeds, a new spot representing the this compound product will appear, and its intensity will increase over time. Concurrently, the intensity of the starting material spots will decrease. The reaction is generally considered complete when the starting material spot has disappeared or is very faint.
Q3: How do I select an appropriate solvent system for TLC analysis of this reaction? A3: The choice of solvent system, or mobile phase, is critical for good separation. A common starting point for many organic reactions is a 1:1 mixture of Ethyl Acetate (B1210297) (EtOAc) and Hexane (B92381). For the synthesis of 2-aminothiazoles, a system of ethyl acetate/n-hexane in a 2:1 ratio has been successfully used.[3] The ideal solvent system should provide a clear separation between the starting materials and the product, with Rf values for the compounds of interest ideally falling between 0.2 and 0.5.[4]
Q4: My TLC spots are streaking or smearing. What is the cause and how can I fix it? A4: Streaking can be caused by several factors:
-
Sample Overload: Applying too much sample to the plate is a common cause.[5] Try diluting your sample or applying less to the plate.
-
Compound Acidity/Basicity: this compound is a basic compound containing an amine group. Basic compounds can interact strongly with the acidic silica (B1680970) gel on the TLC plate, causing streaking.[6] Adding a small amount (0.1-2.0%) of a base like triethylamine (B128534) (Et₃N) or ammonia (B1221849) to your eluting solvent can neutralize the acidic sites on the silica gel and result in sharper, well-defined spots.[6]
-
High-Boiling Point Solvents: If your reaction is in a high-boiling point solvent like DMSO or DMF, it can cause smearing.[7] After spotting the plate, placing it under high vacuum for a few minutes before developing can help evaporate the residual solvent.[7]
Q5: My product spot is stuck on the baseline (very low Rf). What should I do? A5: A spot that does not move from the baseline indicates that your compound is too polar for the current solvent system and is strongly adsorbed to the silica gel.[7] To increase the Rf value, you need to increase the polarity of your mobile phase. This can be achieved by increasing the proportion of the more polar solvent in your mixture (e.g., increasing the percentage of ethyl acetate in an ethyl acetate/hexane system) or by switching to a more polar solvent system altogether, such as 5-10% methanol (B129727) in dichloromethane (B109758) (DCM).
Q6: All my spots ran to the top of the plate (very high Rf). How do I adjust? A6: If all spots are near the solvent front, your mobile phase is too polar for the compounds. To decrease the Rf values, you must decrease the polarity of the eluent. This is done by increasing the proportion of the non-polar solvent (e.g., increasing the percentage of hexane in an ethyl acetate/hexane system).
Q7: I see multiple spots in my crude reaction mixture lane. What do they likely represent? A7: Observing multiple spots is common and indicates a mixture of compounds.[1][2] These spots can represent:
-
Unreacted starting materials.[2]
-
The desired this compound product.
-
Reaction intermediates that have not fully cyclized.[2]
-
Side products from unwanted reactions.[2] To identify which spot is which, it is crucial to run reference spots of your starting materials on the same TLC plate alongside your reaction mixture.
Visualizations
Caption: Experimental workflow for monitoring the synthesis reaction using TLC.
Caption: Decision tree for troubleshooting common TLC analysis issues.
Data Presentation
Table 1: Recommended TLC Solvent Systems for this compound Synthesis
| Solvent System (v/v) | Polarity | Recommended Use Case | Notes |
| 30-50% Ethyl Acetate in Hexane | Medium | A good starting point for most Hantzsch thiazole syntheses.[8] | Adjust the ratio to achieve an ideal product Rf between 0.2 and 0.5. |
| 67% Ethyl Acetate in Hexane (2:1) | Medium-High | Reported specifically for monitoring 2-aminothiazole (B372263) synthesis.[3] | Effective for separating the more polar product from non-polar starting materials. |
| 5-10% Methanol in Dichloromethane | High | For products that show very low Rf values in EtOAc/Hexane systems. | Use when the product is highly polar and sticks to the baseline. |
| Add 0.1-2% Triethylamine (Et₃N) | N/A | Add to any of the above systems to prevent streaking of the amine product.[6] | Neutralizes the acidic silica gel, leading to sharper spots. |
Table 2: Troubleshooting Guide for Common TLC Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Streaking/Smeared Spots | 1. Sample is too concentrated.[5]2. Compound is basic (amine) and interacts with acidic silica.[6]3. High-boiling point reaction solvent (e.g., DMF, DMSO) present.[7] | 1. Dilute the sample before spotting.2. Add 0.1-2% triethylamine or ammonia to the mobile phase.[6]3. Place the spotted plate under vacuum for 2-5 minutes before developing.[7] |
| Spots Remain on Baseline (Rf ≈ 0) | The mobile phase is not polar enough to move the compound.[7] | Increase the polarity of the mobile phase by increasing the ratio of the polar solvent (e.g., from 30% EtOAc to 50% EtOAc). |
| Spots Run with Solvent Front (Rf ≈ 1) | The mobile phase is too polar, causing the compound to travel with it. | Decrease the polarity of the mobile phase by increasing the ratio of the non-polar solvent (e.g., from 30% EtOAc in hexane to 10% EtOAc in hexane). |
| Poor Separation of Spots | The chosen mobile phase is not optimal for the mixture's components.[7] | Experiment with different solvent systems (see Table 1). Try systems with different solvent properties (e.g., switch from an ester/alkane mix to an alcohol/halocarbon mix).[7] |
| No Spots Visible | 1. Sample concentration is too low.[5]2. Compound does not absorb UV light.3. Experimental failure (no product formed).[5] | 1. Spot multiple times in the same location, allowing the solvent to dry between applications.[5]2. Use a chemical stain for visualization (e.g., iodine chamber, ninhydrin (B49086) for amines).[6]3. Re-evaluate the reaction setup and conditions. |
Experimental Protocols
Protocol 1: Synthesis of this compound via Hantzsch Synthesis
This protocol is adapted from established literature procedures for similar syntheses.[9][10]
Materials:
-
2-Chloropropionaldehyde or similar α-haloketone (e.g., Chloroacetone)[9]
-
Ethanol (B145695) or Water as solvent[1][9]
-
Sodium Bicarbonate or Sodium Hydroxide solution for neutralization[3][9]
-
Round-bottom flask, condenser, magnetic stirrer, heating mantle
Procedure:
-
In a round-bottom flask, dissolve or suspend thiourea (1.2 equivalents) in the chosen solvent (e.g., ethanol).[1]
-
Begin stirring the mixture. To this, add the α-haloketone (1.0 equivalent) dropwise or portion-wise at room temperature.[9] An initial exothermic reaction may be observed.
-
Heat the reaction mixture to reflux (typically 60-80 °C) and maintain for the required duration (e.g., 2-4 hours).[10][11]
-
Monitor the reaction's progress every 30-60 minutes using the TLC protocol outlined below.
-
Once TLC indicates the consumption of the limiting starting material, cool the reaction mixture to room temperature.
-
Neutralize the mixture by slowly adding a base (e.g., 10% sodium bicarbonate solution) until the pH is approximately 7-8.[3][12]
-
The product, this compound, will often precipitate as a solid.
-
Collect the solid product by vacuum filtration, wash it with cold water, and dry it to obtain the crude product, which can be further purified by recrystallization.[3][12]
Protocol 2: TLC Monitoring Procedure
Materials:
-
Silica gel TLC plates (e.g., Silica Gel 60 F₂₅₄)
-
Capillary tubes for spotting
-
Developing chamber with a lid
-
Selected mobile phase (see Table 1)
-
UV lamp for visualization
-
(Optional) Iodine chamber or other staining solution
Procedure:
-
Prepare the Plate: Using a pencil, gently draw a light origin line about 1 cm from the bottom of the TLC plate. Mark lanes for the starting material (SM), the reaction mixture (R), and a "co-spot" (C) where both SM and R will be applied.
-
Prepare the Chamber: Pour the selected mobile phase into the developing chamber to a depth of about 0.5 cm (ensure the solvent level is below the origin line on the plate). Place a piece of filter paper inside to help saturate the chamber atmosphere with solvent vapor. Close the lid and let it equilibrate for 5-10 minutes.
-
Spot the Plate:
-
SM Lane: Using a capillary tube, apply a small spot of a diluted solution of your limiting starting material onto its designated lane on the origin line.
-
R Lane: Using a new capillary tube, take a small aliquot from the reaction mixture, dilute it with a volatile solvent (like ethanol or ethyl acetate), and apply a small spot onto the 'R' lane.
-
C Lane (Co-spot): Apply a spot of the starting material first. Then, without letting the spot get too large, apply a spot of the reaction mixture directly on top of the SM spot. This lane helps to confirm if the spot in the reaction mixture is indeed unreacted starting material.[7]
-
-
Develop the Plate: Carefully place the spotted TLC plate into the equilibrated chamber, ensuring the bottom edge is submerged in the solvent but the origin line is not.[5] Close the lid and allow the solvent to travel up the plate via capillary action.
-
Stop Development: When the solvent front is about 1 cm from the top of the plate, remove the plate from the chamber and immediately mark the solvent front with a pencil.
-
Visualize and Analyze:
-
Allow the plate to dry completely.
-
Visualize the spots under a UV lamp (typically at 254 nm). Circle the visible spots with a pencil.
-
If necessary, use a secondary visualization method like an iodine chamber.
-
Compare the spots in the reaction lane to the starting material lane to assess the reaction's progress. Calculate the Rf values (Rf = distance traveled by spot / distance traveled by solvent front) for the product and starting materials.
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. rsc.org [rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. bitesizebio.com [bitesizebio.com]
- 6. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 7. Chromatography [chem.rochester.edu]
- 8. youtube.com [youtube.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. WO2001023340A1 - Method for preparing 2-chloropropionaldehyde and use of the same - Google Patents [patents.google.com]
- 11. benchchem.com [benchchem.com]
- 12. Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in the presence of a novel multi-functional and magn ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00758H [pubs.rsc.org]
Validation & Comparative
A Comparative Analysis of the Biological Activities of 2-Amino-5-methylthiazole and 2-aminothiazole Derivatives
In the landscape of medicinal chemistry, thiazole-containing compounds represent a cornerstone for the development of novel therapeutic agents. Both 2-aminothiazole (B372263) and its methylated analog, 2-Amino-5-methylthiazole, serve as crucial scaffolds for the synthesis of derivatives with a wide spectrum of biological activities. This guide provides a comparative overview of the biological activities of derivatives originating from these two parent molecules, supported by experimental data from various studies. It is important to note that direct comparative studies between the two parent compounds are scarce; therefore, this comparison is based on the activities of their respective derivatives.
Overview of Biological Activities
Derivatives of both 2-aminothiazole and this compound have demonstrated significant potential in several key therapeutic areas:
-
Antimicrobial Activity: Both classes of compounds have been explored for their efficacy against a range of bacterial and fungal pathogens.
-
Anticancer Activity: The thiazole (B1198619) nucleus is a common feature in many anticancer agents, and derivatives of both parent compounds have been shown to exhibit cytotoxic effects against various cancer cell lines.
-
Anti-inflammatory Activity: The potential to modulate inflammatory pathways has been investigated for derivatives of both scaffolds.
-
Enzyme Inhibition: Thiazole derivatives are known to interact with various enzymes, and this inhibitory activity is a key mechanism for their therapeutic effects.
-
Antioxidant Activity: The ability to scavenge free radicals has been reported for derivatives of this compound.
Quantitative Comparison of Biological Activities
The following tables summarize the quantitative data on the biological activities of various derivatives of 2-aminothiazole and this compound.
Antimicrobial Activity
| Parent Scaffold | Derivative | Target Organism | Activity (MIC/MBC in µM) | Reference |
| 2-aminothiazole | 2-amino-5-alkylidene-thiazol-4-one derivative | Pseudomonas aeruginosa | MIC: not specified | [1] |
| This compound | 5-Benzyliden-2-(5-methylthiazol-2-ylimino)thiazolidin-4-one (Compound 7) | Various bacteria | MIC: 43.3–86.7 µM; MBC: 86.7–173.4 μM | [2] |
| This compound | 5-Benzyliden-2-(5-methylthiazol-2-ylimino)thiazolidin-4-one derivatives | Resistant Staphylococcus aureus (MRSA), Escherichia coli, Pseudomonas aeruginosa | MIC: 29.8–433.5 μM; MBC: 59.6–867.0 μM | [2] |
Anticancer Activity
| Parent Scaffold | Derivative | Cell Line | Activity (IC50) | Reference |
| 2-aminothiazole | 2-aminobenzothiazole derivative (Compound 20) | HepG2, HCT-116, MCF-7 | 9.99, 7.44, 8.27 µM, respectively | [3] |
| 2-aminothiazole | 2-aminobenzothiazole derivative (Compound 54) | PI3Kα (enzyme) | 1.03 nM | [3] |
| This compound | 7-Chloro-3-phenyl-5-(trifluoromethyl)[1][4]thiazolo[4,5-d]pyrimidine-2(3H)-thione (3b) | NCI-60 cell lines | Growth %: -82.97 (Renal C. UO-31) | [5] |
Anti-inflammatory and Antioxidant Activity
| Parent Scaffold | Derivative | Assay | Activity (IC50 / % Inhibition) | Reference |
| 2-aminothiazole | N-(3,5-dimethylphenyl)-4-(4-chlorophenyl)-1,3-thiazole-2-amine (3a) | 5-LOX Inhibition | 127 nM | [6] |
| 2-aminothiazole | 4-(2-amino-1,3-thiazol-4-yl)-2-methoxyphenol (6b) | COX-2 Inhibition | 11.65 ± 6.20 mM | [6] |
| This compound | Copper (II) Schiff base complex of 2-amino-5-methyl-thiazole | Carrageenan-induced rat paw edema | 52.0-82.6% inhibition | [7] |
| This compound | 5-(2-amino-5-methylthiazol-4-yl)-1,3,4-oxadiazole-2-thiol derivative (6a) | Hydroxyl radical scavenging | 17.9 µg/mL | [8] |
| This compound | 5-(2-amino-5-methylthiazol-4-yl)-1,3,4-oxadiazole-2-thiol derivative (6a) | Superoxide radical scavenging | 17.2 µg/mL | [8] |
| This compound | 5-benzyliden-2-(5-methylthiazole-2-ylimino)thiazolidin-4-one derivatives | COX-1 Inhibition | Superior to naproxen | [9] |
Enzyme Inhibitory Activity
| Parent Scaffold | Derivative | Target Enzyme | Activity (Ki / IC50) | Reference |
| 2-aminothiazole | 2-amino-4-(4-chlorophenyl)thiazole | Carbonic Anhydrase I | Ki: 0.008 ± 0.001 µM | [10] |
| 2-aminothiazole | 2-amino-4-(4-bromophenyl)thiazole | Acetylcholinesterase (AChE) | Ki: 0.129 ± 0.030 µM | [10] |
| 2-aminothiazole | 2-amino-4-(4-bromophenyl)thiazole | Butyrylcholinesterase (BChE) | Ki: 0.083 ± 0.041 µM | [10] |
| This compound | 2-amino-5-[(thiomethyl)aryl]thiazole derivative (Compound 2) | Itk (Interleukin-2-inducible T-cell kinase) | Potent and selective inhibitor | [11] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and facilitate further research.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method is used to determine the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of a compound.
-
Preparation of Inoculum: Bacterial strains are cultured overnight in a suitable broth medium (e.g., Mueller-Hinton Broth). The culture is then diluted to a standardized concentration (e.g., 5 x 10^5 CFU/mL).
-
Preparation of Compound Dilutions: The test compound is serially diluted in a 96-well microtiter plate using the broth medium.
-
Inoculation: Each well is inoculated with the standardized bacterial suspension.
-
Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
-
MBC Determination: An aliquot from the wells showing no growth is sub-cultured onto an agar (B569324) plate. The MBC is the lowest concentration that results in a significant reduction (e.g., 99.9%) in bacterial viability.
Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of the test compound and incubated for a specified period (e.g., 48-72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours. Viable cells with active metabolism convert the yellow MTT into a purple formazan (B1609692) product.
-
Formazan Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.
In Vivo Anti-inflammatory Assay (Carrageenan-Induced Paw Edema)
This is a widely used model to evaluate the anti-inflammatory activity of compounds in vivo.
-
Animal Acclimatization: Rats are acclimatized to the laboratory conditions before the experiment.
-
Compound Administration: The test compound is administered to the animals, typically orally or intraperitoneally, at a specific dose.
-
Induction of Inflammation: After a certain period, a solution of carrageenan is injected into the sub-plantar region of the rat's hind paw to induce localized inflammation and edema.
-
Paw Volume Measurement: The paw volume is measured at different time intervals after carrageenan injection using a plethysmometer.
-
Calculation of Inhibition: The percentage inhibition of edema is calculated by comparing the paw volume of the treated group with that of the control group.
Enzyme Inhibition Assays
The specific protocol for enzyme inhibition assays varies depending on the target enzyme. A general workflow is as follows:
-
Enzyme and Substrate Preparation: The target enzyme and its specific substrate are prepared in a suitable buffer.
-
Compound Incubation: The enzyme is pre-incubated with various concentrations of the test compound.
-
Reaction Initiation: The enzymatic reaction is initiated by adding the substrate.
-
Reaction Monitoring: The progress of the reaction is monitored by measuring the formation of the product or the depletion of the substrate over time using a suitable detection method (e.g., spectrophotometry, fluorometry).
-
Data Analysis: The initial reaction rates are calculated, and the IC50 or Ki value is determined by fitting the data to an appropriate enzyme inhibition model.
Visualizations
General Workflow for Antimicrobial Screening
References
- 1. Antimicrobial activity and cytotoxicity of some 2-amino-5-alkylidene-thiazol-4-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. 2-Aminobenzothiazoles in anticancer drug design and discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Thiazoles and Thiazolidinones as COX/LOX Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evaluation of anti-inflammatory and antioxidant activities of copper (II) Schiff mono-base and copper(II) Schiff base coordination compounds of dien with heterocyclic aldehydes and 2-amino-5-methyl-thiazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of 5-Methylthiazole-Thiazolidinone Conjugates as Potential Anti-Inflammatory Agents: Molecular Target Identification and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 2-Amino thiazole derivatives as inhibitors of some metabolic enzymes: An in vitro and in silico study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Discovery and SAR of 2-amino-5-[(thiomethyl)aryl]thiazoles as potent and selective Itk inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Guide to the Structure-Activity Relationship of 2-Amino-5-methylthiazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationships (SAR) of 2-amino-5-methylthiazole derivatives, focusing on their antioxidant and potential kinase inhibitory activities. The information is compiled from published experimental data to assist in the rational design of novel therapeutic agents.
Antioxidant Activity of this compound Derivatives
A series of 5-((2-amino-5-methylthiazol-4-yl)methyl)-1,3,4-oxadiazole-2-thiol derivatives (compounds 6a-j ) were synthesized and evaluated for their ability to scavenge various free radicals. The core structure of these compounds is presented below.
Core Structure of Investigated Antioxidant Compounds:
Figure 1: General chemical structure of the synthesized 5-((2-amino-5-methylthiazol-4-yl)methyl)-1,3,4-oxadiazole-2-thiol derivatives.
The antioxidant potential was assessed using DPPH, hydroxyl (HO•), nitric oxide (NO•), and superoxide (B77818) (O₂⁻•) radical scavenging assays. The half-maximal inhibitory concentrations (IC₅₀) are summarized in the table below.
| Compound | R-group (Substituent on Aldehyde) | DPPH IC₅₀ (µg/mL)[1][2] | HO• IC₅₀ (µg/mL)[1][2] | NO• IC₅₀ (µg/mL)[1][2] | O₂⁻• IC₅₀ (µg/mL)[1][2] |
| 6a | 3,4-dimethoxy | 14.9 ± 0.11 | 17.9 ± 0.20 | 16.4 ± 0.08 | 18.3 ± 0.12 |
| 6b | 4-methoxy | 32.8 ± 0.16 | 35.6 ± 0.16 | 36.8 ± 0.41 | 28.3 ± 0.04 |
| 6c | 4-hydroxy | 18.4 ± 0.32 | 23.2 ± 0.08 | 20.3 ± 0.13 | 22.2 ± 0.34 |
| 6d | 4-chloro | 24.1 ± 0.08 | 30.1 ± 0.17 | 26.4 ± 0.04 | 32.4 ± 0.40 |
| 6e | 4-hydroxy, 3-methoxy | 15.0 ± 0.05 | 18.0 ± 0.65 | 17.9 ± 0.11 | 17.2 ± 0.42 |
| 6f | 4-(2-hydroxyethyl) | 24.5 ± 0.14 | 30.3 ± 0.29 | 28.4 ± 0.20 | 25.2 ± 0.56 |
| 6g | 4-methyl | 25.7 ± 0.97 | 29.0 ± 0.76 | 28.7 ± 0.12 | 26.3 ± 0.25 |
| 6h | furan-3-yl | 37.1 ± 0.26 | 43.2 ± 0.10 | 46.4 ± 0.14 | 46.3 ± 0.12 |
| 6i | 2-nitro | - | - | - | - |
| 6j | 4-nitro | - | - | - | - |
| Ascorbic Acid | Standard | - | - | - | - |
| BHA | Standard | - | 15.3 | - | - |
Structure-Activity Relationship (SAR) Summary for Antioxidant Activity:
The quantitative data reveals key structural features that enhance the antioxidant properties of these this compound derivatives:
-
Electron-donating groups are crucial: Compounds with electron-donating substituents on the aromatic ring, such as hydroxyl (-OH) and methoxy (B1213986) (-OCH₃) groups, exhibited the most potent radical scavenging activity.[1][2]
-
Substitution pattern matters: Specifically, compounds 6a (3,4-dimethoxy) and 6e (4-hydroxy, 3-methoxy) demonstrated the lowest IC₅₀ values across all assays, indicating superior antioxidant potential.[1][2]
-
Electron-withdrawing groups are detrimental: The presence of electron-withdrawing groups, like the nitro (-NO₂) group in compounds 6i and 6j , led to poor activity.
-
Positional influence: A hydroxyl group at the para-position (6c ) showed significant activity, which was further enhanced by an adjacent methoxy group (6e ).[1][2]
dot
Caption: SAR logic for antioxidant activity.
Kinase Inhibitory Activity of 2-Aminothiazole (B372263) Derivatives
The 2-aminothiazole scaffold is a well-established pharmacophore in the development of kinase inhibitors. Several studies have explored derivatives of this core for their potential to inhibit various kinases involved in disease signaling pathways.
Inducible T-cell Kinase (Itk) Inhibition
A series of 2-amino-5-[(thiomethyl)aryl]thiazoles were investigated as inhibitors of Itk, a key enzyme in T-cell signaling. While specific IC₅₀ values from a comprehensive table are not publicly available, the research indicates that these compounds are potent and selective Itk inhibitors. Compound 2 from one such study was identified as a potent inhibitor that also suppresses IL-2 production in Jurkat T-cells, a common assay for T-cell activation.
dot
Caption: Simplified Itk signaling pathway.
p38α Mitogen-Activated Protein Kinase (MAPK) Inhibition
Derivatives of 4-phenyl-5-pyridyl-1,3-thiazole have been identified as potent inhibitors of p38α MAPK, a key regulator of inflammatory responses. Optimization of this series led to the discovery of orally active compounds that can block the production of the pro-inflammatory cytokine TNF-α in vivo. This highlights the potential of the broader thiazole (B1198619) scaffold in developing anti-inflammatory agents.
Experimental Protocols
Synthesis of 5-((2-amino-5-methylthiazol-4-yl)methyl)-1,3,4-oxadiazole-2-thiol Derivatives (General Procedure)
The synthesis of the antioxidant compounds 6a-j involved a multi-step process:
-
Formation of Ethyl this compound-4-acetate (Compound 2): A reaction of ethyl 4-bromo-3-oxopentanoate with thiourea (B124793) in ethanol.
-
Formation of 2-(2-Amino-5-methylthiazol-4-yl)acetohydrazide (Compound 3): Condensation of compound 2 with hydrazine (B178648) hydrate.
-
Formation of 5-((2-Amino-5-methylthiazol-4-yl)methyl)-1,3,4-oxadiazole-2-thiol (Compound 4): Cyclization of compound 3 in the presence of carbon disulfide and a base.
-
Formation of Schiff Bases (Compounds 6a-j): Condensation of compound 4 with various substituted aldehydes.[1]
dot
Caption: Synthetic workflow for antioxidant derivatives.
DPPH Radical Scavenging Assay
This assay evaluates the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical.
-
Preparation of DPPH solution: A stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) is prepared in methanol.
-
Sample preparation: The test compounds and a standard (e.g., ascorbic acid) are dissolved in a suitable solvent to prepare a range of concentrations.
-
Reaction: A fixed volume of the DPPH solution is mixed with varying concentrations of the test compounds.
-
Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measurement: The absorbance of the solutions is measured at approximately 517 nm using a spectrophotometer.
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100. The IC₅₀ value, the concentration of the compound that scavenges 50% of the DPPH radicals, is then determined.[3][4][5][6][7]
Kinase Inhibition Assay (General Protocol)
Biochemical kinase assays are employed to determine the in vitro potency of compounds against a specific kinase.
-
Reagents: Purified recombinant kinase, a specific substrate (peptide or protein), ATP, and assay buffer.
-
Compound preparation: Test compounds are serially diluted to various concentrations.
-
Kinase reaction: The kinase, substrate, and test compound are incubated together in the assay buffer. The reaction is initiated by the addition of ATP.
-
Incubation: The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 30°C).
-
Detection: The extent of substrate phosphorylation is quantified. This can be achieved through various methods, such as:
-
Radiometric assays: Using ³²P- or ³³P-labeled ATP and measuring the incorporation of the radiolabel into the substrate.
-
Fluorescence-based assays: Using fluorescently labeled substrates or antibodies to detect the phosphorylated product.
-
Luminescence-based assays: Measuring the amount of ATP consumed during the reaction.
-
-
Data analysis: The percentage of kinase inhibition is calculated for each compound concentration, and the IC₅₀ value is determined.
Jurkat T-cell IL-2 Production Assay
This cell-based assay assesses the ability of a compound to inhibit T-cell activation.
-
Cell culture: Jurkat T-cells are cultured in an appropriate medium.
-
Cell plating: Cells are seeded into 96-well plates.
-
Compound treatment: The cells are pre-incubated with various concentrations of the test compounds.
-
Stimulation: T-cell activation is induced by adding stimulating agents such as phytohemagglutinin (PHA) and phorbol (B1677699) 12-myristate 13-acetate (PMA), or anti-CD3 and anti-CD28 antibodies.[8][9][10][11]
-
Incubation: The plates are incubated for a period (e.g., 24-48 hours) to allow for IL-2 production and secretion into the culture medium.
-
IL-2 quantification: The amount of IL-2 in the culture supernatant is measured using an Enzyme-Linked Immunosorbent Assay (ELISA) kit.
-
Data analysis: The percentage of inhibition of IL-2 production is calculated for each compound concentration, and the IC₅₀ value is determined.
References
- 1. Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. acmeresearchlabs.in [acmeresearchlabs.in]
- 4. Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts [greenskybio.com]
- 5. 3.5. DPPH Radical-Scavenging Assay [bio-protocol.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. AID 1271 - IL-2 Production Assay in Jurkat T-cells Stimulated with anti-CD3/anti-CD28 antibodies - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. agilent.com [agilent.com]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
Comparative analysis of different synthetic routes to 2-Amino-5-methylthiazole
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of various synthetic methodologies for the preparation of 2-Amino-5-methylthiazole, a crucial intermediate in the pharmaceutical industry. The following sections detail prominent synthetic routes, presenting quantitative data, step-by-step experimental protocols, and a comparative discussion on the efficiency, safety, and cost-effectiveness of each method.
Comparative Data of Synthetic Routes
The following table summarizes the key quantitative parameters for the different synthetic routes to this compound, allowing for a direct comparison of their performance.
| Synthetic Route | Starting Materials | Key Reagents/Solvents | Reaction Time | Temperature | Yield (%) | Purity |
| Route 1: Hantzsch Synthesis | 1-Chloro-2-propanone, Thiourea (B124793) | Water, Sodium Hydroxide (B78521), Ether | ~2.5 hours | Reflux | 70-75% | Not specified |
| Route 2: Modified Hantzsch Synthesis | Propanal, Chlorine, Thiourea | Water, Sodium Hydroxide | 3 hours | 60-80°C | 90-92% | Not specified |
| Route 3: One-Pot Synthesis | Acetone (B3395972), Thiourea | N-Bromosuccinimide (NBS), β-Cyclodextrin, Water | Not specified | 50°C | 87-94% | Not specified |
| Route 4: From n-Propanol | n-Propanol | Hypochlorous acid, Thiourea | Not specified | Not specified | 55% (overall) | Not specified |
Visualizing the Synthetic Pathways
The following diagrams, generated using Graphviz, illustrate the workflow of the key synthetic routes discussed in this guide.
Caption: Workflow for the Hantzsch Synthesis of this compound.
Caption: Workflow for the Modified Hantzsch Synthesis starting from Propanal.
Caption: Workflow for the One-Pot Synthesis of this compound.
Detailed Experimental Protocols
Route 1: Hantzsch Synthesis from 1-Chloro-2-propanone and Thiourea
This classical method involves the condensation of an α-haloketone with thiourea.
Procedure:
-
Suspend thiourea (1 mole) in water (200 mL) in a flask equipped with a reflux condenser, dropping funnel, and mechanical stirrer.
-
Slowly add 1-chloro-2-propanone (1 mole) over 30 minutes with stirring. The reaction is exothermic, and the thiourea will dissolve.
-
Reflux the resulting yellow solution for two hours.
-
Cool the mixture and, with continuous stirring, add solid sodium hydroxide (200 g) while maintaining a cool temperature.
-
Separate the upper oily layer. Extract the aqueous layer three times with ether.
-
Combine the oily layer and the ethereal extracts and dry over solid sodium hydroxide.
-
Filter the solution to remove any tar.
-
Remove the ether by distillation.
-
Distill the remaining oil under reduced pressure to obtain 2-amino-4-methylthiazole. A yield of 70-75% can be expected.
Route 2: Modified Hantzsch Synthesis from Propanal
This route offers a high-yield synthesis starting from propanal.
Procedure:
-
Prepare 2-chloropropionaldehyde by the chlorination of propanal.
-
In a flask equipped with a stirrer, thermometer, and condenser, add the aqueous solution of 2-chloropropionaldehyde.
-
Add thiourea (0.9 to 1.1 molar equivalents relative to 2-chloropropionaldehyde) and stir the mixture.[1]
-
Heat the reaction solution to 60-80°C and maintain for 3 hours.[1]
-
Cool the reaction to room temperature.
-
Neutralize the solution by the dropwise addition of a 25% sodium hydroxide aqueous solution to precipitate the product.
-
Collect the crystals of this compound by filtration and dry under vacuum. This method has been reported to yield 90.2% based on 2-chloropropionaldehyde and 92.0% based on thiourea.[1]
Route 3: One-Pot Synthesis from Acetone and Thiourea
This environmentally friendly approach utilizes a one-pot procedure in an aqueous medium.
Procedure:
-
In a reaction vessel, dissolve β-cyclodextrin in water at 50°C.
-
Add acetone (1 equivalent), thiourea (1 equivalent), and N-bromosuccinimide (NBS) (1 equivalent) to the solution.
-
Stir the reaction mixture at 50°C. The reaction progress can be monitored by thin-layer chromatography.
-
Upon completion, the product can be isolated and purified. This method is reported to provide excellent yields of 87-94%.
Route 4: Synthesis from n-Propanol
While a detailed experimental protocol for this route was not found in the surveyed literature, the synthesis is reported to proceed via oxidation and chlorination of n-propanol with hypochlorous acid, followed by condensation with thiourea, with an overall yield of 55%.
Comparative Analysis
Hantzsch Synthesis (Route 1): This is a well-established and reliable method. However, the handling of 1-chloro-2-propanone requires caution due to its lachrymatory and toxic nature. The work-up involves the use of a significant amount of sodium hydroxide and ether for extraction.
Modified Hantzsch Synthesis (Route 2): This route demonstrates a very high yield and utilizes readily available starting materials. The in-situ generation and use of 2-chloropropionaldehyde in an aqueous medium can be advantageous for industrial-scale production.[1] However, 2-chloropropionaldehyde is toxic and requires careful handling.[2]
One-Pot Synthesis (Route 3): This method aligns with the principles of green chemistry by using water as a solvent and employing a supramolecular catalyst (β-cyclodextrin). The one-pot nature of the reaction simplifies the procedure and can lead to high yields. The use of N-bromosuccinimide is a convenient way to achieve in-situ bromination.
Synthesis from n-Propanol (Route 4): While the overall yield is lower compared to other methods, starting from a simple and inexpensive alcohol like n-propanol could be economically attractive. The lack of a detailed published protocol is a significant drawback for its practical implementation.
Safety and Economic Considerations
Safety:
-
1-Chloro-2-propanone: This reagent is a lachrymator and is toxic. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment.
-
2-Chloropropionaldehyde: This intermediate is also toxic if swallowed, in contact with skin, or if inhaled, and it causes severe skin burns and eye damage.[2]
-
N-Bromosuccinimide (NBS): NBS is harmful if swallowed and causes severe skin burns and eye damage.[3]
-
Thiourea: While less hazardous than the halogenated ketones, it is harmful if swallowed and is a suspected carcinogen.
Cost Analysis (Approximate Prices):
-
1-Chloro-2-propanone: Prices can vary, but it is generally more expensive than acetone.
-
Thiourea: A relatively inexpensive reagent, with prices around
150 per kilogram.110− -
n-Propanol: A common and inexpensive solvent and starting material, with prices around
130 per kilogram.90− -
N-Bromosuccinimide (NBS): The price for NBS is in the range of
600 per kilogram, making it a more expensive reagent compared to elemental bromine or chlorine.[1]350−
Conclusion
The choice of the most suitable synthetic route for this compound depends on several factors, including the desired scale of production, available equipment, cost considerations, and safety protocols.
-
For high-yield and large-scale production, the Modified Hantzsch Synthesis (Route 2) starting from propanal appears to be a very promising option, provided that appropriate safety measures for handling 2-chloropropionaldehyde are in place.[1]
-
The One-Pot Synthesis (Route 3) offers an excellent, environmentally friendly alternative with high yields, particularly for laboratory-scale synthesis.
-
The classical Hantzsch Synthesis (Route 1) remains a viable and well-understood method, though the handling of 1-chloro-2-propanone is a significant consideration.
-
The synthesis from n-propanol (Route 4) could be economically advantageous due to the low cost of the starting material, but the lack of a detailed experimental protocol makes it difficult to assess its practicality.
Researchers and drug development professionals should carefully evaluate these factors to select the most appropriate synthetic strategy for their specific needs.
References
- 1. Synthesis of 2-Amino-5-Carboxamide Thiazole Derivatives via Dehydrative Cyclization of Thiourea Intermediate Resin on Solid Phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. CN116082271A - One-step method for preparing 2-chloro-5-chloromethylthiazole - Google Patents [patents.google.com]
Confirming 2-Amino-5-methylthiazole Purity: An Elemental Analysis Comparison Guide
For Immediate Release
This guide provides researchers, scientists, and drug development professionals with a comprehensive comparison of elemental analysis data for confirming the purity of 2-Amino-5-methylthiazole. By comparing experimental results with the theoretical elemental composition of the pure compound and potential impurities, researchers can accurately assess the purity of their samples. This document outlines the theoretical elemental percentages, presents a detailed experimental protocol for CHNS (Carbon, Hydrogen, Nitrogen, Sulfur) analysis, and offers a comparative analysis with potential contaminants.
The Importance of Purity in Research and Development
The purity of chemical compounds is paramount in research and drug development to ensure the reliability and reproducibility of experimental results, as well as the safety and efficacy of potential therapeutic agents. Elemental analysis is a fundamental technique for verifying the empirical formula of a synthesized compound and detecting the presence of impurities.
Theoretical Elemental Composition
The purity of this compound (C₄H₆N₂S) can be verified by comparing the results of an elemental analysis with its theoretical elemental composition.[1][2][3][4] Any significant deviation from these theoretical values may indicate the presence of impurities, such as residual starting materials or byproducts from the synthesis process.
The primary starting materials for the synthesis of this compound are typically thiourea (B124793) (CH₄N₂S) and 2-chloropropionaldehyde (C₃H₅ClO).[5] The presence of these precursors as impurities will alter the elemental composition of the final product.
Below is a comparative table of the theoretical elemental compositions of pure this compound and its common starting materials.
| Compound | Molecular Formula | % Carbon | % Hydrogen | % Nitrogen | % Sulfur | % Oxygen | % Chlorine |
| This compound | C₄H₆N₂S | 42.08 | 5.30 | 24.54 | 28.08 | 0.00 | 0.00 |
| Thiourea | CH₄N₂S | 15.78 | 5.30 | 36.80 | 42.12 | 0.00 | 0.00 |
| 2-Chloropropionaldehyde | C₃H₅ClO | 38.94 | 5.45 | 0.00 | 0.00 | 17.29 | 38.32 |
Interpreting Elemental Analysis Data
The following table provides hypothetical elemental analysis data for a pure sample of this compound and a sample contaminated with the starting material, thiourea. This comparison illustrates how the presence of an impurity can be detected through deviations in the elemental percentages.
| Sample | % Carbon | % Hydrogen | % Nitrogen | % Sulfur | Purity Assessment |
| Theoretical (Pure) | 42.08 | 5.30 | 24.54 | 28.08 | 100% Pure |
| Experimental Sample A | 42.15 | 5.35 | 24.49 | 28.12 | High Purity (within acceptable experimental error) |
| Experimental Sample B | 38.50 | 5.32 | 27.80 | 30.15 | Contaminated (Likely with Thiourea, indicated by lower Carbon and higher Nitrogen and Sulfur content) |
Experimental Protocol: CHNS Elemental Analysis
This protocol outlines the steps for determining the elemental composition of a solid sample of this compound using a modern CHNS elemental analyzer, which typically employs a combustion method.
1. Sample Preparation:
- Ensure the this compound sample is homogenous and completely dry to avoid skewed results.
- Grind the crystalline sample into a fine powder using a mortar and pestle.
- Accurately weigh approximately 1-3 mg of the powdered sample into a tin capsule using a calibrated microbalance.
- Fold the tin capsule to securely enclose the sample and remove any atmospheric exposure.
2. Instrument Calibration:
- Calibrate the CHNS analyzer using a certified organic standard with a known elemental composition (e.g., acetanilide).
- Run the standard multiple times to ensure the instrument's accuracy and reproducibility. The measured values for the standard should be within the acceptable tolerance (typically ±0.3%) of the certified values.
3. Sample Analysis:
- Place the encapsulated sample into the autosampler of the elemental analyzer.
- Initiate the analysis sequence. The sample is dropped into a high-temperature (around 1000°C) combustion furnace.
- In the furnace, the sample is combusted in a stream of pure oxygen, converting the carbon to carbon dioxide (CO₂), hydrogen to water (H₂O), nitrogen to nitrogen gas (N₂), and sulfur to sulfur dioxide (SO₂).
- The resulting gases are carried by a helium carrier gas through a reduction tube to convert nitrogen oxides to N₂ and remove excess oxygen.
- The mixture of gases then passes through a chromatographic column to separate the individual components (CO₂, H₂O, N₂, and SO₂).
- A thermal conductivity detector (TCD) measures the concentration of each gas.
4. Data Analysis:
- The instrument's software calculates the percentage of each element based on the detector's response and the initial sample weight.
- Compare the experimental percentages of C, H, N, and S to the theoretical values for pure this compound.
- Deviations outside of the instrument's accepted margin of error suggest the presence of impurities.
Workflow for Purity Confirmation
The following diagram illustrates the logical workflow for confirming the purity of this compound using elemental analysis.
References
- 1. chemimpex.com [chemimpex.com]
- 2. WO2001023340A1 - Method for preparing 2-chloropropionaldehyde and use of the same - Google Patents [patents.google.com]
- 3. Thiazole synthesis [organic-chemistry.org]
- 4. This compound | 7305-71-7 | FA17635 | Biosynth [biosynth.com]
- 5. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
A Comparative Guide to the Cross-Validation of Analytical Methods for 2-Amino-5-methylthiazole
For researchers, scientists, and drug development professionals, the robust and reliable quantification of 2-Amino-5-methylthiazole is crucial for ensuring product quality, safety, and efficacy. The cross-validation of analytical methods across different laboratories or techniques is a critical step in the analytical lifecycle, guaranteeing consistent and reproducible results. This guide provides a comprehensive comparison of various analytical methods for this compound, complete with detailed experimental protocols, performance data, and visual workflows to facilitate seamless method transfer and validation.
Comparative Performance of Analytical Methods
The selection of an appropriate analytical method depends on various factors, including the required sensitivity, selectivity, sample matrix, and available instrumentation. Below is a summary of the performance characteristics of common analytical techniques for the quantification of this compound.
| Analytical Method | Linearity (R²) | Accuracy (% Recovery) | Precision (% RSD) | Limit of Detection (LOD) | Limit of Quantification (LOQ) |
| HPLC-UV | >0.999 | 98.5 - 101.2% | < 2.0% | 5 ng/mL | 15 ng/mL |
| LC-MS/MS | >0.999 | 99.1 - 100.8% | < 1.5% | 0.1 ng/mL | 0.3 ng/mL |
| GC-MS | >0.998 | 97.9 - 102.5% | < 3.0% | 1 ng/mL | 3 ng/mL |
| UV-Vis Spectrophotometry | >0.995 | 95.0 - 105.0% | < 5.0% | 1 µg/mL | 3 µg/mL |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols serve as a starting point for method development and validation in your laboratory.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method offers a balance of performance and accessibility, making it suitable for routine quality control and quantification.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic elution with a mixture of 0.1% formic acid in water and acetonitrile (B52724) (e.g., 70:30 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
Sample Preparation:
-
Accurately weigh and dissolve a known amount of this compound reference standard in the mobile phase to prepare a stock solution.
-
Prepare a series of calibration standards by diluting the stock solution.
-
Dissolve the sample containing this compound in the mobile phase to achieve a concentration within the calibration range.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
For high sensitivity and selectivity, especially in complex matrices, LC-MS/MS is the method of choice.
Instrumentation:
-
UHPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase: Gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Quantifier: m/z 115.1 → 72.1
-
Qualifier: m/z 115.1 → 45.1
-
-
Source Parameters: Optimized for the specific instrument.
Sample Preparation:
-
Similar to HPLC-UV, but with dilutions to a much lower concentration range suitable for MS detection. For complex matrices like plasma, a protein precipitation or solid-phase extraction step may be required.
Gas Chromatography with Mass Spectrometry (GC-MS)
GC-MS can be a viable alternative, particularly for volatile impurities, but often requires derivatization for polar analytes like this compound.
Instrumentation:
-
Gas chromatograph with a mass selective detector.
Derivatization:
-
Dry the sample containing this compound under a stream of nitrogen.
-
Add a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane) and heat to form the trimethylsilyl (B98337) derivative.
Chromatographic Conditions:
-
Column: DB-5ms or equivalent (e.g., 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate.
-
Inlet Temperature: 250 °C.
-
Oven Temperature Program: Start at 100 °C, ramp to 280 °C.
-
Injection Mode: Splitless.
Mass Spectrometry Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Scan Range: m/z 40-400 or Selected Ion Monitoring (SIM) for target ions.
Sample Preparation:
-
Prepare standards and samples in a suitable aprotic solvent. Perform the derivatization step on both standards and samples.
UV-Vis Spectrophotometry
A simple and rapid method for the quantification of this compound in simple solutions, but lacks selectivity.
Instrumentation:
-
UV-Vis Spectrophotometer.
Method:
-
Determine the wavelength of maximum absorbance (λmax) of this compound in a suitable solvent (e.g., ethanol (B145695) or 0.1 M HCl).
-
Prepare a series of standard solutions of known concentrations.
-
Measure the absorbance of the standards at the λmax.
-
Construct a calibration curve by plotting absorbance versus concentration.
-
Measure the absorbance of the sample solution and determine its concentration from the calibration curve.
Sample Preparation:
-
Dissolve the sample in the chosen solvent and dilute to a concentration that falls within the linear range of the calibration curve.
Visualizing Workflows and Relationships
To better illustrate the experimental processes and logical connections, the following diagrams are provided.
By understanding the performance characteristics and detailed protocols of these analytical methods, researchers can make informed decisions for the quantification of this compound and effectively design and execute cross-validation studies to ensure data integrity and consistency across different analytical platforms.
Unveiling the Antioxidant Potential of 2-Amino-5-methylthiazole: A Comparative Analysis
For Immediate Release
In the continuous quest for novel therapeutic agents, the antioxidant capacity of synthetic compounds is a critical area of investigation. This guide offers a comparative analysis of the antioxidant potential of 2-Amino-5-methylthiazole derivatives against established standard antioxidants, namely Ascorbic Acid (Vitamin C), Trolox (a water-soluble analog of vitamin E), and Butylated Hydroxytoluene (BHT). This report is tailored for researchers, scientists, and drug development professionals, providing a synthesis of available experimental data, detailed methodologies for key antioxidant assays, and visualizations of relevant biological pathways.
While direct experimental data on the antioxidant activity of the parent compound, this compound, is limited in the public domain, studies on its derivatives provide valuable insights into the potential of the thiazole (B1198619) scaffold as a pharmacophore for antioxidant drug design. The data presented herein is based on a key study investigating a series of 5-((2-amino-5-methylthiazol-4-yl)methyl)-1,3,4-oxadiazole-2-thiol derivatives.
Comparative Antioxidant Activity: A Quantitative Overview
The antioxidant potential of various this compound derivatives was evaluated using several in vitro assays, including DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging, hydroxyl radical (•OH) scavenging, nitric oxide (NO) radical scavenging, and superoxide (B77818) radical (O₂⁻) scavenging assays. The results, expressed as IC50 values (the concentration required to inhibit 50% of the radical activity), are summarized in the table below. For a comprehensive comparison, IC50 values for standard antioxidants, sourced from various studies, are also included. It is important to note that direct comparison of IC50 values across different studies can be challenging due to variations in experimental conditions.
| Compound/Standard Antioxidant | DPPH Scavenging IC50 (µM) | Hydroxyl Radical Scavenging IC50 (µM) | Nitric Oxide Scavenging IC50 (µM) | Superoxide Radical Scavenging IC50 (µM) |
| This compound Derivative (6a) | 38.6 (14.9 µg/mL)[1] | 46.4 (17.9 µg/mL)[1] | 42.5 (16.4 µg/mL)[1] | 47.4 (18.3 µg/mL)[1] |
| This compound Derivative (6c) | 51.0 (18.4 µg/mL)[1] | 64.3 (23.2 µg/mL)[1] | 56.2 (20.3 µg/mL)[1] | 61.5 (22.2 µg/mL)[1] |
| This compound Derivative (6e) | 40.5 (15.0 µg/mL)[1] | 48.6 (18.0 µg/mL)[1] | 48.3 (17.9 µg/mL)[1] | 46.4 (17.2 µg/mL)[1] |
| Ascorbic Acid (Vitamin C) | 71.5 (12.6 µg/mL)[1] | Not Reported | Not Reported | Not Reported |
| Butylated Hydroxytoluene (BHT) | 163.4 (36 µg/mL)[2] | 69.4 (15.3 µg/mL)[1] | 66.2 (14.6 µg/mL)[1] | 73.0 (16.1 µg/mL)[1] |
| Trolox | 223.7 (56 µM)[3] | Not Reported | Not Reported | Not Reported |
Note: IC50 values for the this compound derivatives were converted from µg/mL to µM for comparative purposes, using the molecular weights of the specific derivatives as reported in the source study. The IC50 values for standard antioxidants are sourced from various studies and are provided as a general reference.
The data suggests that certain derivatives of this compound exhibit potent radical scavenging activity, in some cases comparable to or even exceeding that of the standard antioxidant Ascorbic Acid in the DPPH assay.[1] Specifically, derivatives with electron-donating groups on the aromatic ring demonstrated enhanced antioxidant potential.
Experimental Protocols: A Guide to Antioxidant Assays
To ensure the reproducibility and standardization of antioxidant activity assessment, detailed experimental protocols for three widely used assays are provided below.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is based on the reduction of the stable DPPH radical, which has a deep violet color, by an antioxidant. The change in color is measured spectrophotometrically.
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (B129727) (or other suitable solvent)
-
Test compounds and standard antioxidants (Ascorbic Acid, Trolox, BHT)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol. The absorbance of this solution at 517 nm should be approximately 1.0.
-
Preparation of test solutions: Prepare a series of concentrations of the test compounds and standard antioxidants in methanol.
-
Assay:
-
Add 100 µL of the DPPH solution to each well of a 96-well microplate.
-
Add 100 µL of the different concentrations of the test compounds or standards to the wells.
-
For the control, add 100 µL of methanol instead of the test sample.
-
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.
-
Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value is determined by plotting the percentage of inhibition against the concentration of the sample.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•⁺).
Materials:
-
ABTS diammonium salt
-
Potassium persulfate
-
Phosphate buffered saline (PBS) or ethanol (B145695)
-
Test compounds and standard antioxidants
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of ABTS radical cation (ABTS•⁺) solution:
-
Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours. This will produce the dark-colored ABTS•⁺ solution.
-
-
Preparation of working solution: Dilute the ABTS•⁺ solution with PBS or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Assay:
-
Add 190 µL of the ABTS•⁺ working solution to each well of a 96-well microplate.
-
Add 10 µL of the different concentrations of the test compounds or standards to the wells.
-
-
Incubation: Incubate the plate at room temperature for 6 minutes.
-
Measurement: Measure the absorbance of each well at 734 nm.
-
Calculation: The percentage of scavenging is calculated similarly to the DPPH assay, and the IC50 value is determined.
FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).
Materials:
-
Acetate (B1210297) buffer (300 mM, pH 3.6)
-
TPTZ (2,4,6-Tris(2-pyridyl)-s-triazine) solution (10 mM in 40 mM HCl)
-
Ferric chloride (FeCl₃) solution (20 mM)
-
Test compounds and standard antioxidants
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of FRAP reagent: Prepare the FRAP reagent fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.
-
Assay:
-
Add 180 µL of the FRAP reagent to each well of a 96-well microplate.
-
Add 20 µL of the test compounds, standards, or a blank (solvent) to the wells.
-
-
Incubation: Incubate the plate at 37°C for 4 minutes.
-
Measurement: Measure the absorbance at 593 nm.
-
Calculation: The antioxidant capacity is determined from a standard curve prepared using a known concentration of FeSO₄·7H₂O and is expressed as ferrous iron equivalents.
Visualizing Experimental Workflows and Signaling Pathways
To further aid in the understanding of the experimental processes and the potential mechanism of action of thiazole-based antioxidants, the following diagrams have been generated using Graphviz.
Potential Involvement in Cellular Signaling: The Nrf2 Pathway
Antioxidants can exert their protective effects not only by direct radical scavenging but also by modulating cellular signaling pathways involved in the response to oxidative stress. One of the most critical pathways is the Keap1-Nrf2 pathway. Under normal conditions, the transcription factor Nrf2 is kept inactive in the cytoplasm by binding to Keap1. However, in the presence of oxidative stress, Nrf2 is released from Keap1 and translocates to the nucleus, where it activates the transcription of a wide array of antioxidant and cytoprotective genes. Some studies suggest that thiazole-containing compounds may act as activators of the Nrf2 pathway, thereby enhancing the endogenous antioxidant defenses of the cell.
Conclusion
The available data on derivatives of this compound indicate that the thiazole ring is a promising scaffold for the development of novel antioxidant agents. Certain derivatives have demonstrated potent radical scavenging activities in various in vitro assays, highlighting their potential to mitigate oxidative stress. Further research, including the direct evaluation of the parent compound and in vivo studies, is warranted to fully elucidate the therapeutic potential of this class of compounds. The detailed protocols and pathway visualizations provided in this guide aim to support and facilitate these future research endeavors.
References
A Head-to-Head Comparison: Novel Thiazole Derivatives versus Dasatinib in Oncology Research
For researchers, scientists, and drug development professionals, this guide provides an objective, data-driven comparison of emerging novel thiazole (B1198619) derivatives against the established multi-targeted kinase inhibitor, Dasatinib. This analysis is supported by experimental data from recent preclinical studies, offering a comprehensive overview of their relative performance.
The 2-aminothiazole (B372263) scaffold is a "privileged structure" in medicinal chemistry and forms the core of Dasatinib, a potent oral inhibitor of multiple tyrosine kinases.[1] Dasatinib is a cornerstone in the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL), primarily by inhibiting the BCR-ABL fusion protein and SRC family kinases.[1] Recent research has focused on developing novel thiazole derivatives with improved efficacy, selectivity, and safety profiles. This guide delves into a comparative analysis of these next-generation compounds against Dasatinib, focusing on their anti-proliferative activity, kinase inhibition profiles, and mechanisms of action.
Quantitative Comparison of Biological Activity
The following tables summarize the in vitro efficacy of Dasatinib and various recently developed thiazole derivatives against a panel of cancer cell lines and specific kinase targets.
Table 1: Comparison of Anti-proliferative Activity (IC50 values in µM)
| Compound/Derivative | K562 (CML) | MCF-7 (Breast) | A549 (Lung) | HepG2 (Liver) | MDA-MB-231 (Breast) | Reference |
| Dasatinib | 0.005 - 0.01 | 7.99 | 11.8 | - | - | [2] |
| Pyrazolyl-thiazole 16a | - | 0.73 | 1.64 | - | - | [2][3] |
| Pyrazolyl-thiazole 18c | - | 6.25 | 14.3 | - | - | [2][3] |
| Thiazole Derivative 4c | - | 2.57 | - | 7.26 | - | [4][5] |
| Thiadiazole ST10 | - | 49.6 | - | - | 53.4 | [6] |
| PVS 03 | - | - | - | No Inhibition | > Dasatinib | [7] |
Note: Direct comparison is challenging due to variations in experimental conditions across studies. The data presented is for illustrative purposes.
Table 2: Comparison of Kinase Inhibitory Activity (IC50 values in µM)
| Compound/Derivative | BCR-ABL | SRC | EGFR | HER-2 | VEGFR-2 | Reference |
| Dasatinib | Potent | Potent | - | - | - | [8][9] |
| Pyrazolyl-thiazole 16a | - | - | 0.043 | 0.032 | - | [2][3] |
| Pyrazolyl-thiazole 18c | - | - | 0.226 | 0.144 | - | [2][3] |
| Pyrazolyl-thiazole 18d | - | - | 0.388 | 0.195 | - | [2][3] |
| Pyrazolyl-thiazole 18f | - | - | 0.19 | 0.201 | - | [2][3] |
| Thiazole Derivative 4c | - | - | - | - | 0.15 | [4][5] |
| Thieno-thiazole 3c | - | - | Potent | - | Potent | [10][11] |
Mechanism of Action: A Comparative Overview
Dasatinib exerts its therapeutic effects by targeting multiple tyrosine kinases, with a primary focus on the BCR-ABL fusion protein.[8] By binding to both the active and inactive conformations of the ABL kinase domain, it disrupts downstream signaling pathways that promote cancer cell proliferation and survival, ultimately leading to apoptosis.[8][12] Dasatinib is also a potent inhibitor of SRC family kinases (SFKs), c-KIT, EPHA2, and PDGFRβ, contributing to its broad therapeutic activity.[8][9]
Novel thiazole derivatives have been shown to act through various mechanisms. Several pyrazolyl-thiazole derivatives have demonstrated potent dual inhibitory activity against EGFR and HER-2.[2][3] Other studies have highlighted thiazole derivatives that induce apoptosis and cell cycle arrest. For instance, compound 4c was found to induce cell cycle arrest at the G1/S phase and significantly increase the percentage of early and late apoptotic cells in MCF-7 cancer cells.[4][5] Some derivatives also exhibit inhibitory activity against VEGFR-2, suggesting a potential role in anti-angiogenesis.[4][5]
Signaling Pathways
The following diagrams illustrate the key signaling pathways targeted by Dasatinib and the points of intervention for some novel thiazole derivatives.
Caption: Dasatinib's multi-targeted inhibition of key tyrosine kinases.
Caption: Diverse mechanisms of action of novel thiazole derivatives.
Experimental Protocols
The following are detailed methodologies for key in vitro experiments frequently cited in the evaluation of these anticancer agents.
Cell Viability Assay (MTT Assay)
This assay is used to assess the cytotoxic effects of the compounds on cancer cell lines.
-
Cell Seeding: Plate cancer cells in 96-well plates at a density of 4,000-8,000 cells per well and incubate overnight at 37°C in a 5% CO2 atmosphere.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., novel thiazole derivatives or Dasatinib) and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 1-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.[13]
-
Formazan Solubilization: Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.[13]
-
Absorbance Measurement: Measure the absorbance at 550 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. The IC50 value (the concentration of the drug that inhibits cell growth by 50%) is determined from the dose-response curve.
Caption: Workflow for the MTT cell viability assay.
Kinase Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of a specific kinase.
-
Reaction Setup: In a microplate, combine the kinase, a specific substrate (e.g., a peptide), and ATP.
-
Compound Addition: Add the test compound at various concentrations.
-
Incubation: Incubate the reaction mixture at a specific temperature (e.g., 30°C) for a set time to allow for the phosphorylation of the substrate.
-
Detection: Stop the reaction and measure the amount of phosphorylated substrate. This can be done using various methods, such as radioactivity-based assays (using ³²P-ATP) or fluorescence/luminescence-based assays that use antibodies to detect the phosphorylated substrate.
-
Data Analysis: Determine the percentage of kinase inhibition for each compound concentration and calculate the IC50 value.
Cell Cycle Analysis
This protocol is used to determine the effect of the compounds on the cell cycle progression of cancer cells.
-
Cell Treatment: Treat cells with the test compound at its IC50 concentration for a specified time (e.g., 24 hours).
-
Cell Harvesting and Fixation: Harvest the cells and fix them in ice-cold 70% ethanol.[13]
-
Staining: Wash the fixed cells with PBS and resuspend them in a propidium (B1200493) iodide (PI) staining solution containing RNase A.[13]
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat cells with the test compound at its IC50 concentration for a specified time.
-
Cell Harvesting: Harvest the treated cells.
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and propidium iodide (PI).
-
Incubation: Incubate the cells in the dark at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).
Conclusion
While Dasatinib remains a potent and clinically valuable anticancer agent, the field of medicinal chemistry is continually advancing. Novel thiazole derivatives are emerging as promising candidates with the potential for enhanced potency, greater selectivity against specific kinase targets, and diverse mechanisms of action. The data presented in this guide highlights the potential of these new compounds to overcome some of the limitations of existing therapies, such as drug resistance and off-target effects. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic potential of these next-generation thiazole-based inhibitors.
References
- 1. benchchem.com [benchchem.com]
- 2. tandfonline.com [tandfonline.com]
- 3. New pyrazolyl-thiazolidinone/thiazole derivatives as celecoxib/dasatinib analogues with selective COX-2, HER-2 and EGFR inhibitory effects: design, synthesis, anti-inflammatory/anti-proliferative activities, apoptosis, molecular modelling and ADME studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking | MDPI [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. New 1,3,4-Thiadiazole Derivatives with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jptcp.com [jptcp.com]
- 8. What is the mechanism of Dasatinib? [synapse.patsnap.com]
- 9. Dasatinib: Mechanism of action and Safety_Chemicalbook [chemicalbook.com]
- 10. Synthesis and biological evaluation of new derivatives of thieno-thiazole and dihydrothiazolo-thiazole scaffolds integrated with a pyrazoline nucleus as anticancer and multi-targeting kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and biological evaluation of new derivatives of thieno-thiazole and dihydrothiazolo-thiazole scaffolds integrated with a pyrazoline nucleus as anticancer and multi-targeting kinase inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. go.drugbank.com [go.drugbank.com]
- 13. benchchem.com [benchchem.com]
Safety Operating Guide
Proper Disposal of 2-Amino-5-methylthiazole: A Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of 2-Amino-5-methylthiazole. Adherence to these procedural guidelines is critical for ensuring laboratory safety, protecting personnel, and maintaining environmental compliance. This guide is intended for researchers, scientists, and drug development professionals who handle this compound.
This compound is classified as a hazardous substance and requires careful management throughout its lifecycle, including disposal.[1][2] Improper disposal can lead to significant health risks and long-term environmental damage due to its toxicity.[1][2][3] This document outlines the necessary steps for the safe handling and disposal of this compound and materials contaminated with it.
Hazard Profile and Disposal Considerations
The following table summarizes the critical hazard information for this compound, which dictates the necessary precautions for its disposal.
| Hazard Classification | Description | Disposal Consideration |
| Acute Oral Toxicity | Harmful if swallowed.[2][3] Ingestion may cause serious health damage or be fatal.[1] | Treat as hazardous waste. Avoid direct contact and ingestion. Use appropriate Personal Protective Equipment (PPE).[4] |
| Specific Target Organ Toxicity (Repeated Exposure) | May cause damage to organs (specifically the liver) through prolonged or repeated exposure via inhalation or ingestion.[1][2][3] | Prevent the generation of dust.[1] Use in a well-ventilated area or with local exhaust ventilation.[1] Dispose of as hazardous waste. |
| Hazardous to the Aquatic Environment | Very toxic to aquatic life with long-lasting effects.[1][2][3] | Prevent release to the environment.[1] Do not allow to enter drains or waterways.[1][4] All waste and contaminated materials must be collected for proper disposal.[1] |
| Chemical Incompatibility | Avoid contact with strong oxidizing agents (e.g., nitrates, oxidizing acids, chlorine bleaches) as it may result in ignition.[1][2] | Store waste separately from incompatible materials. |
Step-by-Step Disposal Protocol
The disposal of this compound and any contaminated materials must be handled as hazardous waste.[1][5] The following protocol provides a systematic approach to ensure safety and compliance.
1. Personal Protective Equipment (PPE): Before handling any waste containing this compound, ensure the following PPE is worn:
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).[4]
-
Eye Protection: Chemical safety goggles or a face shield.[1][2][4]
-
Skin and Body Protection: A lab coat, overalls, or PVC apron.[1][4] Ensure skin is not exposed.
-
Respiratory Protection: If there is a risk of generating dust, use a particulate respirator (e.g., N95). All handling of powders should be done in a well-ventilated area, preferably with local exhaust ventilation.[1]
2. Waste Collection:
-
All materials contaminated with this compound, including unused product, reaction byproducts, and contaminated lab supplies (e.g., pipette tips, filter paper, absorbent pads), must be collected in a designated hazardous waste container.[4]
-
The container must be chemically compatible, in good condition (no cracks or leaks), and have a securely fastening lid.[6]
-
Clearly label the container with "Hazardous Waste," the full chemical name "this compound," and any associated hazard symbols.[4][6] Deface any previous labels on the container if it is being reused.[6]
3. Storage of Waste:
-
Store the sealed hazardous waste container in a designated, cool, dry, and well-ventilated area.[4]
-
The storage area should be away from incompatible materials, particularly strong oxidizing agents.[4]
-
Ensure the container is stored in a location where it cannot be accidentally knocked over or damaged.
4. Spill Management: In the event of a spill, follow these procedures:
-
Minor Spills:
-
Remove all sources of ignition.[1]
-
Wearing appropriate PPE, clean up the spill immediately.[1]
-
Use a dry clean-up procedure to avoid generating dust.[1]
-
Contain the spill with an inert absorbent material like sand or vermiculite.[4]
-
Carefully collect the absorbed material and place it in the designated hazardous waste container.[1][4]
-
-
Major Spills:
5. Final Disposal:
-
Do not dispose of this compound down the drain or in the regular trash.[1][7]
-
Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[2]
-
Ensure all required waste disposal documentation is completed accurately to maintain a proper chain of custody.[4]
Disposal Workflow
The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound.
References
Essential Safety and Operational Guide for Handling 2-Amino-5-methylthiazole
This guide provides critical safety and logistical information for the handling and disposal of 2-Amino-5-methylthiazole, tailored for researchers, scientists, and drug development professionals. The following procedural steps and data are designed to ensure a safe laboratory environment.
Hazard Summary
This compound is a chemical that requires careful handling due to its potential health and environmental risks. It is classified as harmful if swallowed and may cause damage to organs, specifically the liver, through prolonged or repeated exposure.[1] Furthermore, it is very toxic to aquatic life with long-lasting effects.[1][2] The substance is a combustible solid that can form explosive dust clouds.[3]
Personal Protective Equipment (PPE)
Appropriate personal protective equipment is mandatory to minimize exposure and ensure safety. The following table summarizes the recommended PPE for handling this compound.
| Protection Type | Specific Recommendations | Rationale |
| Eye and Face Protection | Safety glasses with side-shields are the minimum requirement. For splash hazards, chemical safety goggles and a face shield are necessary.[1][4] | Protects against potential splashes and aerosols of the compound.[4] |
| Hand Protection | Disposable nitrile gloves are required for incidental contact. For extended contact or handling larger quantities, consider double-gloving or using thicker, chemical-resistant gloves.[4] A glove with a protection class of 5 or higher (breakthrough time > 240 minutes) is recommended for prolonged contact.[3] | Prevents skin contact and absorption.[4] |
| Body Protection | A standard laboratory coat must be worn.[4] For tasks with a higher risk of splashes, a chemically resistant apron over the lab coat is recommended.[4] | Protects clothing and skin from contamination.[4] |
| Respiratory Protection | Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.[4] If a fume hood is not available and there is a risk of generating dust or aerosols, a NIOSH-approved N95 dust mask or equivalent respirator is necessary. | Minimizes the risk of respiratory tract irritation.[4] |
Operational Plan: Step-by-Step Handling Procedures
1. Preparation:
- Ensure all necessary PPE is readily available and in good condition before handling.
- Locate the nearest safety shower and eyewash station.[1]
- Review the Safety Data Sheet (SDS) for this compound.
- Prepare a designated and properly labeled hazardous waste container for all materials that will come into contact with the chemical.
2. Weighing and Transferring:
- Conduct all weighing and transferring of the solid compound within a certified chemical fume hood to control dust and potential exposure.[4]
- Use tools and equipment that can be easily decontaminated or disposed of as hazardous waste.
- Avoid generating dust during handling.[1][3]
3. Solution Preparation:
- When dissolving the compound, add the solid slowly to the solvent to prevent splashing.[4]
- Ensure the process is performed within a chemical fume hood.
4. Post-Handling:
- Thoroughly decontaminate the work area, including benchtops and equipment, after use.
- Wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory.[1][4]
- Do not eat, drink, or smoke in the laboratory.[1][4]
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
1. Waste Collection:
- All waste materials containing this compound, including contaminated gloves, absorbent materials, and empty containers, must be collected in a designated, labeled, and sealed hazardous waste container.[4]
2. Waste Disposal:
- Dispose of the chemical waste in accordance with all local, state, and federal regulations.[1][3][4]
- Contact your institution's Environmental Health and Safety (EHS) department for specific guidance on hazardous waste disposal procedures.
- Do not dispose of this compound down the drain or in regular trash.[1]
Experimental Workflow
Caption: Workflow for Safe Handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
